5-Bromo-1,1,1-trifluoropentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,1,1-trifluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKYEJRVRVZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342270 | |
| Record name | 5-Bromo-1,1,1-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54932-74-0 | |
| Record name | 5-Bromo-1,1,1-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,1,1-trifluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1,1,1-trifluoropentane is a halogenated aliphatic hydrocarbon of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. The presence of a terminal trifluoromethyl group and a reactive bromo-functional handle makes it a versatile reagent for introducing the 5,5,5-trifluoropentyl moiety into various molecular scaffolds. This document provides a comprehensive overview of the known properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, where available in the public domain, are provided alongside representative procedures for its key chemical transformations.
Core Properties
This compound is a colorless liquid at room temperature. Its key chemical and physical properties are summarized below.
Chemical and Physical Data
| Property | Value | Reference(s) |
| CAS Number | 54932-74-0 | [1] |
| Molecular Formula | C₅H₈BrF₃ | [1] |
| Molecular Weight | 205.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 127.9 ± 8.0 °C (at 760 Torr) | [2] |
| Density | 1.457 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Flash Point | 25.6 ± 14.3 °C | [2] |
| Physical Form | Liquid |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in public spectral databases. However, mass spectrometry data is available and predicted NMR and IR characteristics can be inferred from its structure.
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides a mass spectrum for this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-). The methylene group adjacent to the bromine atom (C5) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the trifluoromethyl-bearing carbon (C2) would also be downfield due to the electron-withdrawing effect of the CF₃ group, and would likely show coupling to the fluorine atoms. The central methylene group (C3) would appear at the most upfield position.
-
¹³C NMR: The carbon spectrum is expected to show four signals for the aliphatic carbons. The carbon bearing the trifluoromethyl group (C1) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine (C5) will be shifted downfield.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal for the three equivalent fluorine atoms of the CF₃ group.[4] This signal would likely be a triplet due to coupling with the adjacent methylene protons (C2).[5] The typical chemical shift range for a CF₃ group on an aliphatic chain is between -60 to -70 ppm relative to CFCl₃.[6]
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.
-
C-F stretching: Very strong, characteristic bands in the 1100-1300 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Synthesis and Reactivity
Synthesis
Below is a representative experimental protocol based on standard procedures for the conversion of primary alcohols to alkyl bromides.
Representative Experimental Protocol: Bromination of 5,5,5-trifluoropentan-1-ol
-
Materials:
-
5,5,5-trifluoropentan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5,5-trifluoropentan-1-ol (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise via a dropping funnel, maintaining the temperature at or below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to reflux for several hours to ensure completion, with progress monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water, followed by saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Reactivity and Chemical Transformations
The primary reactivity of this compound is centered around the carbon-bromine bond. The bromine atom serves as a good leaving group in nucleophilic substitution reactions (Sₙ2), and the molecule can also be used to form organometallic reagents.
1. Nucleophilic Substitution (Alkylation): this compound is an effective alkylating agent, capable of reacting with a wide range of nucleophiles (e.g., amines, thiolates, enolates, phenoxides) to introduce the 5,5,5-trifluoropentyl group.
2. Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, 5,5,5-trifluoropentylmagnesium bromide. This organometallic species is a potent carbon-based nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[7][8]
Representative Experimental Protocol: Formation of 5,5,5-Trifluoropentylmagnesium Bromide
-
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Equipment:
-
Three-necked round-bottom flask, thoroughly flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
-
Procedure:
-
Assemble the dry glassware quickly while hot and allow it to cool under a stream of inert gas.
-
Place magnesium turnings (1.1-1.2 equivalents) and a small crystal of iodine in the flask.
-
Add enough anhydrous ether or THF to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and place it in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[9]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture, with or without gentle heating, for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting cloudy, gray-to-brown solution can be used directly in subsequent reactions.
-
Applications in Drug Discovery and Development
The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and bioavailability.
This compound serves as a valuable building block for introducing a trifluorinated alkyl chain. A notable application is in the synthesis of agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[10] GPR40 is a therapeutic target for type 2 diabetes, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.
In a patent describing novel 3-phenyl-4-hexynoic acid derivatives as GPR40 agonists, the compound with CAS number 54932-74-0 is explicitly mentioned as a reagent.[10] The synthesis involves the alkylation of a phenolic hydroxyl group with this compound to form an ether linkage, demonstrating its utility as an alkylating agent in the construction of complex, biologically active molecules.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Classification
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[3] |
Handling and Storage
-
Handling: Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store at room temperature.
Conclusion
This compound is a valuable fluorinated building block for organic synthesis. Its bifunctional nature allows for its use as a potent alkylating agent to introduce the 5,5,5-trifluoropentyl moiety, a group known to confer desirable properties in medicinal chemistry. While detailed, publicly available synthetic and reaction protocols are sparse, its utility is demonstrated in the patent literature for the synthesis of complex pharmaceutical targets such as GPR40 agonists. Its predictable reactivity, based on the principles of nucleophilic substitution and organometallic chemistry, makes it a reliable tool for researchers in drug discovery and chemical development. Proper safety precautions are essential when handling this flammable and irritating compound.
References
- 1. This compound | C5H8BrF3 | CID 580349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds,CAS#:54932-74-0,5-溴-1,1,1-三氟戊烷,this compound [en.chemfish.com]
- 3. Full text of "EPA/NIH mass spectral data base: volume 2. molecular weights 186-273" [archive.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents [patents.google.com]
Synthesis of 5-Bromo-1,1,1-trifluoropentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 5-bromo-1,1,1-trifluoropentane, a valuable fluorinated building block in organic synthesis and drug discovery. The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes.
Introduction
This compound (CAS No. 54932-74-0) is a key intermediate used in the synthesis of a variety of more complex molecules. The presence of the trifluoromethyl group can impart unique properties, such as increased metabolic stability and lipophilicity, to the target compounds. This guide focuses on the most practical and efficient methods for the preparation of this versatile reagent.
Primary Synthesis Pathway: Bromination of 5,5,5-Trifluoropentan-1-ol
The most direct and widely applicable method for the synthesis of this compound is the substitution of the hydroxyl group of 5,5,5-trifluoropentan-1-ol. This transformation can be achieved using various standard brominating agents.
Experimental Protocol: Using Phosphorus Tribromide (PBr₃)
This protocol is based on general procedures for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.
Materials:
-
5,5,5-Trifluoropentan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add 5,5,5-trifluoropentan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the bromination of primary alcohols. Yields for the specific bromination of 5,5,5-trifluoropentan-1-ol are expected to be in a similar range.
| Parameter | Value |
| Starting Material | 5,5,5-Trifluoropentan-1-ol |
| Reagent | Phosphorus Tribromide (PBr₃) |
| Typical Yield | 70-90% |
| Purity (after distillation) | >98% |
| Boiling Point of Product | 127-129 °C at 760 Torr |
Alternative Synthesis Pathways
While the bromination of the corresponding alcohol is the most direct route, other pathways can be considered.
Anti-Markovnikov Hydrobromination of 5,5,5-Trifluoropent-1-ene
This method involves the free-radical addition of hydrogen bromide (HBr) to 5,5,5-trifluoropent-1-ene. This reaction is highly regioselective for the terminal bromide.
Experimental Considerations:
-
Starting Material Synthesis: 5,5,5-Trifluoropent-1-ene can be prepared from 5,5,5-trifluoropentan-1-ol via dehydration using a strong acid catalyst (e.g., H₂SO₄) or by elimination from this compound itself.
-
Reaction Conditions: The reaction is typically carried out in a non-polar solvent in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation.
Quantitative Data Comparison:
| Pathway | Starting Material | Key Reagents | Selectivity | Typical Yield |
| Alcohol Bromination | 5,5,5-Trifluoropentan-1-ol | PBr₃ or HBr | High | 70-90% |
| Anti-Markovnikov Add. | 5,5,5-Trifluoropent-1-ene | HBr, Peroxides | High for terminal | 60-80% |
| Free-Radical Bromination | 1,1,1-Trifluoropentane | NBS, Light/Heat | Low | Variable (mixture) |
Free-Radical Bromination of 1,1,1-Trifluoropentane
Direct bromination of 1,1,1-trifluoropentane using a reagent like N-bromosuccinimide (NBS) and a radical initiator is another possibility. However, this method is generally less selective and can lead to a mixture of brominated isomers, making the isolation of the desired 5-bromo product challenging.
Conclusion
The synthesis of this compound is most efficiently and selectively achieved through the bromination of 5,5,5-trifluoropentan-1-ol using standard brominating agents like phosphorus tribromide. While alternative routes such as the anti-Markovnikov hydrobromination of the corresponding alkene or the free-radical bromination of the parent alkane are plausible, they either require additional synthetic steps or suffer from a lack of selectivity. For applications requiring high purity and yield, the conversion of the terminal alcohol is the recommended pathway.
An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane (CAS Number: 54932-74-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1,1,1-trifluoropentane, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, safety information, synthetic methodologies, and reactivity. A significant focus is placed on its application in drug discovery, particularly in the development of potent and selective P2X7 receptor antagonists. This guide includes detailed, adaptable experimental protocols and a visualization of the P2X7 receptor signaling pathway to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a halogenated alkane that serves as a valuable intermediate for introducing the 5,5,5-trifluoropentyl moiety into organic molecules. The presence of the trifluoromethyl group significantly influences the compound's properties and the biological activity of its derivatives.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54932-74-0 | PubChem[4], Sigma-Aldrich |
| Molecular Formula | C₅H₈BrF₃ | PubChem[4] |
| Molecular Weight | 205.02 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Boiling Point | 127.9 °C at 760 mmHg | MOLBASE |
| Density | 1.457 g/cm³ | MOLBASE |
| Flash Point | 25.6 °C | MOLBASE |
| Refractive Index | 1.39 | MOLBASE |
| SMILES | C(CCBr)CC(F)(F)F | PubChem[4] |
| InChI | InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2 | PubChem[4] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich
Synthesis and Reactivity
Synthetic Routes
Experimental Protocol: Synthesis of this compound from 1,1,1-Trifluoropentan-5-ol (Adapted Methodology)
This protocol is based on the general principles of converting alcohols to alkyl bromides.
Materials:
-
1,1,1-Trifluoropentan-5-ol
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoropentan-5-ol in a suitable anhydrous solvent (e.g., diethyl ether). Cool the flask in an ice bath.
-
Bromination: Slowly add phosphorus tribromide (approx. 0.33-0.40 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction. Alternatively, the alcohol can be refluxed with concentrated hydrobromic acid.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water. Separate the organic layer.
-
Neutralization and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
Reactivity
The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the bromine atom. The carbon-bromine bond is polarized, making the carbon electrophilic and susceptible to attack by a wide range of nucleophiles.
Caption: Synthetic workflow for a P2X7 antagonist precursor.
P2X7 Receptor Signaling Pathway
Understanding the signaling pathway of the target is crucial for drug development. The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events.
dot
Caption: Key signaling events downstream of P2X7 receptor activation.
Activation of the P2X7 receptor leads to the influx of Ca²⁺ and efflux of K⁺, which in turn triggers the activation of the NLRP3 inflammasome. [5][6]This leads to the activation of caspase-1, which cleaves pro-inflammatory cytokines like pro-IL-1β into their active forms. [7]The receptor also activates other pro-inflammatory pathways, including MAPKs and NF-κB. [8]P2X7 antagonists aim to block these signaling cascades.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in introducing the trifluoromethylpentyl group provides a strategic advantage in the design of novel therapeutics with improved pharmacological profiles. The application of this compound in the development of P2X7 receptor antagonists highlights its importance in addressing inflammatory and neurological diseases. This technical guide provides essential information and methodologies to facilitate the effective use of this compound in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. This compound | C5H8BrF3 | CID 580349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the IUPAC Nomenclature of C5H8BrF3
Executive Summary
The molecular formula C5H8BrF3 represents a multitude of constitutional and stereoisomers, and as such, does not correspond to a single, unique IUPAC name. The structural diversity arises from variations in the carbon skeleton (e.g., linear pentene vs. cyclic cyclopentane), the positions of the double bond (if present), and the attachment points for the bromine, fluorine, and trifluoromethyl substituents. This guide provides a systematic methodology for correctly assigning the IUPAC name to any given isomer of C5H8BrF3. It details the necessary nomenclature rules for halogenated alkenes and cycloalkanes, presents a comparative table of exemplary isomers, and includes a logical workflow diagram to assist in the naming process.
Methodology for IUPAC Nomenclature
The assignment of a systematic IUPAC name to a specific isomer of C5H8BrF3 follows a hierarchical set of rules. This process, analogous to an experimental protocol, ensures unambiguous and universally understood naming.
2.1 Protocol for Naming Halogenated Alkenes
-
Identify the Parent Chain: The principal carbon chain is the longest continuous chain that contains the carbon-carbon double bond. The base name is derived from the corresponding alkane, with the "-ane" suffix changed to "-ene" (e.g., pentane becomes pentene).[1][2][3]
-
Number the Parent Chain: Numbering begins from the end of the chain that gives the carbon atoms of the double bond the lowest possible numbers.[3][4] The position of the double bond is indicated by the number of the first carbon atom in the bond.[3][4] If the double bond is equidistant from both ends, numbering starts from the end nearest to the first substituent.[3]
-
Identify and Name Substituents: Identify all groups attached to the parent chain. In this case, the substituents are "-Br" (bromo), "-F" (fluoro), and "-CF3" (trifluoromethyl).
-
Alphabetize Substituents: Arrange the substituent names in alphabetical order (bromo, fluoro, trifluoromethyl).[5][6] Prefixes like "di-" or "tri-" are ignored for alphabetization purposes.[4]
-
Assemble the Full Name: Combine the components in the following order: (substituent position)-(substituent name)-(parent chain position)-(parent chain name). For example, 5-Bromo-4-fluoro-1-(trifluoromethyl)pent-1-ene.
-
Designate Stereochemistry: If applicable, specify the geometry around the double bond using the Cahn-Ingold-Prelog priority rules, assigning either an E (entgegen) or Z (zusammen) prefix.
2.2 Protocol for Naming Halogenated Cycloalkanes
-
Identify the Parent Ring: The cyclic structure serves as the parent chain.[7] The name is formed by adding the prefix "cyclo-" to the name of the alkane with the same number of carbon atoms (e.g., cyclopentane).[4][7]
-
Number the Ring: Numbering starts at a substituted carbon.[4] Assign position #1 to a substituent that comes first alphabetically.[8] Then, number the ring carbons (clockwise or counter-clockwise) to give the other substituents the lowest possible locants.[4][8]
-
Identify, Alphabetize, and Assemble: Follow steps 2.1.3 through 2.1.5 to complete the name. For example, 1-Bromo-2-fluoro-3-(trifluoromethyl)cyclopentane.
Data Presentation: Exemplary Isomers of C5H8BrF3
To illustrate the structural diversity, the following table summarizes the IUPAC names for several plausible isomers of C5H8BrF3.
| Isomer Structure Type | Structural Representation (2D) | IUPAC Name |
| Substituted Cyclopentane | A cyclopentane ring with Br, F, and CF3 groups attached. | 1-Bromo-2-fluoro-3-(trifluoromethyl)cyclopentane |
| Substituted Cyclopentene | A cyclopentene ring with Br, F, and CF3 groups attached. | 3-Bromo-4-fluoro-5-(trifluoromethyl)cyclopent-1-ene |
| Substituted Linear Alkene | A five-carbon chain (pentene) with substituents. | 5-Bromo-1,1,1-trifluoro-4-methylbut-2-ene |
| Substituted Methylcyclobutane | A cyclobutane ring with a methyl group and Br, F, CF3 substituents. | 1-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)cyclobutane |
Visualization of Nomenclature Workflow
The logical process for determining the IUPAC name of a C5H8BrF3 isomer can be visualized as a decision-making workflow. The following diagram, generated using DOT language, outlines the key steps.
Caption: Logical workflow for assigning IUPAC names to C5H8BrF3 isomers.
References
- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 2. study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Nomenclature [www2.chemistry.msu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. Name cyclic alkanes and haloalkanes – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,1,1-trifluoropentane is a halogenated aliphatic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a terminal trifluoromethyl group and a primary bromine atom, makes it a versatile building block for the introduction of the trifluoromethyl moiety, a common functional group in pharmaceuticals and agrochemicals known to enhance metabolic stability and lipophilicity. This guide provides a comprehensive overview of the known properties, synthesis, and handling of this compound, intended for use by professionals in research and development.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈BrF₃ | [1] |
| Molecular Weight | 205.02 g/mol | [1] |
| CAS Number | 54932-74-0 | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 127.9 ± 8.0 °C (at 760 Torr) | [No source found] |
| Density | 1.457 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [No source found] |
| Flash Point | 25.6 ± 14.3 °C | [No source found] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [2] |
Synthesis and Purification
A generalized experimental workflow for such a synthesis is depicted below.
Purification
Post-synthesis, purification of this compound is critical to remove unreacted starting materials and byproducts. Given its boiling point, vacuum distillation is the recommended method for purification to prevent decomposition at higher temperatures. For related bromoalkynes, distillation at reduced pressures (e.g., 60 mmHg) significantly lowers the boiling point, which is a technique applicable here.[3]
Reactivity and Handling
Reactivity
The chemical reactivity of this compound is dominated by the C-Br bond, which is susceptible to nucleophilic substitution (SN2) reactions. This allows for the attachment of a variety of functional groups to the trifluoropentyl chain. It can also be used to form Grignard reagents by reaction with magnesium, providing a nucleophilic trifluoropentyl source for reaction with electrophiles.
Handling and Safety
This compound is a flammable liquid and vapor.[4] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Spectroscopic Characterization
-
1H NMR: The spectrum would show four distinct multiplets corresponding to the four methylene groups (-CH₂-). The methylene group adjacent to the bromine atom would be the most downfield, while the one adjacent to the trifluoromethyl group would also be downfield due to the electron-withdrawing effects.
-
13C NMR: The spectrum would display five signals. The carbon bearing the bromine atom would be significantly downfield, as would the carbon of the trifluoromethyl group, which would likely appear as a quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of a bromine radical and cleavage of the carbon-carbon bonds.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm-1, C-F stretching vibrations (typically strong) in the 1000-1400 cm-1 region, and a C-Br stretching vibration at lower wavenumbers (typically 500-600 cm-1).
Conclusion
This compound is a valuable reagent for the synthesis of trifluoromethyl-containing molecules. While detailed experimental protocols for its synthesis and reactions are not widely published, its chemical properties and reactivity can be inferred from related compounds. This guide provides a summary of the available information to aid researchers in the safe and effective use of this compound in their work. Further investigation into its synthesis and reactivity is warranted to fully explore its potential in drug discovery and materials science.
References
The Reactivity of the Carbon-Bromine Bond in Trifluoroalkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, offering profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The carbon-bromine (C-Br) bond in trifluoroalkanes serves as a versatile synthetic handle for the introduction of these crucial moieties and further molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in trifluoroalkanes, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to drug discovery and development.
Core Principles: The Influence of Trifluoromethyl Groups on C-Br Bond Reactivity
The presence of a highly electronegative trifluoromethyl (-CF₃) group significantly modulates the reactivity of an adjacent C-Br bond. This influence is primarily twofold:
-
Inductive Effect: The strong electron-withdrawing nature of the -CF₃ group polarizes the C-Br bond, creating a more electrophilic carbon center. This generally enhances the susceptibility of the carbon to nucleophilic attack.
-
Bond Dissociation Energy (BDE): The C-F bonds within the trifluoromethyl group are exceptionally strong. While direct data for many complex trifluoroalkanes is sparse, the presence of the -CF₃ group can influence the BDE of the neighboring C-Br bond.
The interplay of these factors dictates the preferred reaction pathways for the functionalization of bromo-trifluoroalkanes.
Quantitative Data: A Comparative Analysis
For effective synthetic planning, a quantitative understanding of bond energies is crucial. The following table summarizes key bond dissociation energies.
| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Citation |
| C-Br | CH₃-Br | 293 | [1] |
| C-Br | CH₃CH₂-Br | 285 | [1] |
| C-Br | CF₃-Br | 285 | [2] |
| C-F | CH₃-F | 452 | |
| C-F | CF₃-F | 544 | |
| C-H | CH₄ | 439 | |
| C-C | CH₃-CH₃ | 377 |
Key Reactions and Experimental Protocols
The C-Br bond in trifluoroalkanes is amenable to a variety of transformations critical to the synthesis of complex molecules. This section details the experimental protocols for three key reaction types: nucleophilic substitution, Suzuki-Miyaura cross-coupling, and reductive dehalogenation.
Nucleophilic Substitution (Sₙ2)
Nucleophilic substitution represents a fundamental method for introducing a wide range of functional groups. The reaction of 1-bromo-2,2,2-trifluoroethane with a nucleophile is a classic example of an Sₙ2 reaction.
Experimental Protocol: Synthesis of a Trifluoroethyl-substituted Nucleoside Analogue
This protocol is adapted from procedures for the synthesis of radiolabeled PET tracers.[3][4]
Materials:
-
1-bromo-2,2,2-trifluoroethane
-
Nucleophilic precursor (e.g., a protected nucleobase)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Kryptofix 2.2.2
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
HPLC for purification
Procedure:
-
To an oven-dried reaction vessel, add the nucleophilic precursor (1.0 eq), potassium carbonate (2.0 eq), and Kryptofix 2.2.2 (1.1 eq).
-
Dry the mixture under a stream of argon or nitrogen at 80-100 °C for 15-20 minutes.
-
Cool the reaction vessel to room temperature and add anhydrous acetonitrile.
-
Add 1-bromo-2,2,2-trifluoroethane (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by HPLC to yield the desired trifluoroethyl-substituted compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is widely used to couple bromo-trifluoroalkanes with boronic acids or their esters.[5][6]
Experimental Protocol: Coupling of a Bromotrifluoromethyl-substituted Arene with Phenylboronic Acid
Materials:
-
Bromotrifluoromethyl-substituted arene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the bromotrifluoromethyl-substituted arene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), triphenylphosphine (8 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Dehalogenation
The removal of the bromine atom and its replacement with a hydrogen atom is a key transformation. Tributyltin hydride is a common reagent for this radical-mediated reduction.[7][8]
Experimental Protocol: Reduction of a Bromo-trifluoroalkane using Tributyltin Hydride
Materials:
-
Bromo-trifluoroalkane (1.0 eq)
-
Tributyltin hydride (Bu₃SnH, 1.2 eq)
-
Azobisisobutyronitrile (AIBN, 0.1 eq)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the bromo-trifluoroalkane (1.0 eq) in anhydrous toluene in a round-bottom flask.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tributyltin hydride (1.2 eq) and AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove tin byproducts. A common workup involves partitioning the reaction mixture between acetonitrile and hexane; the desired product typically has a higher affinity for hexane, while the tin residues are more soluble in acetonitrile. Alternatively, treatment with a solution of potassium fluoride can precipitate the tin as insoluble tributyltin fluoride.
Mechanistic Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows is essential for a deeper understanding of the chemical transformations. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Figure 1: Sₙ2 reaction mechanism.
Figure 2: Catalytic cycle of Suzuki-Miyaura coupling.
Applications in Drug Discovery and Development
The strategic incorporation of trifluoromethyl groups is a prevalent strategy in modern drug design. Bromo-trifluoroalkanes are key precursors for introducing these groups, often in the later stages of a synthetic sequence, allowing for rapid diversification of drug candidates.
A particularly impactful application lies in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). The introduction of Fluorine-18 (¹⁸F) into a drug candidate allows for non-invasive imaging of its distribution and target engagement in vivo. The C-Br bond in a trifluoroalkane precursor can be readily displaced by [¹⁸F]fluoride, providing a reliable method for the synthesis of these critical imaging agents.[3][9]
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully automated synthesis of fluorine-18 PET tracers | Opinion | Chemistry World [chemistryworld.com]
- 5. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 9. research.vu.nl [research.vu.nl]
The Trifluoromethyl Group: A Cornerstone of Modern Chemical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, agrochemistry, and materials science, the strategic incorporation of fluorine-containing functional groups is a central theme for molecular design. Among these, the trifluoromethyl (–CF3) group stands as a uniquely powerful substituent. Trifluoromethylated building blocks are organic molecules that contain a –CF3 group and are used as foundational components in the synthesis of more complex structures. Their widespread use stems from the profound and generally beneficial changes the trifluoromethyl group imparts to the physicochemical and biological properties of a molecule.[1] This guide provides an in-depth overview of the core attributes of trifluoromethylated compounds, common synthetic strategies, and key experimental considerations.
The Impact of the Trifluoromethyl Group on Molecular Properties
The substitution of a methyl group (–CH3) or a hydrogen atom with a trifluoromethyl group can dramatically alter a molecule's profile. This is due to the unique combination of steric and electronic properties conferred by the three fluorine atoms.
-
Electronic Effects: Fluorine is the most electronegative element, making the –CF3 group a potent electron-withdrawing substituent.[2] This significantly lowers the pKa of nearby acidic functional groups and reduces the basicity of adjacent amines.[2] This modulation of electronic density can be critical for enhancing binding interactions with biological targets.[3]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This makes the –CF3 group exceptionally resistant to metabolic degradation, particularly oxidative processes that are common for –CH3 groups.[2] This enhanced stability often leads to a longer in vivo half-life for drug candidates.[1]
-
Lipophilicity: The –CF3 group is significantly more lipophilic than a hydrogen or methyl group.[3] Increased lipophilicity can improve a molecule's ability to cross cellular membranes, which is a crucial factor for drug absorption and distribution within the body.[1]
-
Binding Affinity and Conformation: The steric bulk of the –CF3 group, which is comparable to an isopropyl group, can lead to more selective and potent binding to target proteins by occupying hydrophobic pockets.[4] It can also influence the preferred conformation of a molecule, locking it into a more biologically active shape.
Data Presentation: Comparative Physicochemical Properties
To contextualize the influence of the trifluoromethyl group, the following table compares its key properties to those of other common substituents.
| Property | Trifluoromethyl (–CF3) | Methyl (–CH3) | Chloro (–Cl) | Hydrogen (–H) |
| Hansch Lipophilicity Parameter (π) | +0.88[4] | +0.56 | +0.71 | 0.00 |
| van der Waals Volume (ų) | 39.8[4] | 22.4 | 19.3 | 3.5 |
| Hammett Constant (σp+) | +0.612[5] | -0.311 | +0.114 | 0.00 |
| Bond Dissociation Energy (R-X, kJ/mol) | ~485 (C-F)[3] | ~414 (C-H) | ~339 (Ar-Cl) | ~413 (C-H) |
Visualization of Core Concepts
The following diagrams illustrate the key concepts associated with trifluoromethylated building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Fluorinated Pentanes: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on the discovery and synthesis of fluorinated pentanes. Given the broad scope of all possible fluorinated pentanes, this document focuses on representative examples of mono-, di-, and perfluorinated pentanes to offer a detailed exploration of key synthetic methodologies and their associated data.
Monofluorinated Pentanes: Foundational Approaches
The introduction of a single fluorine atom into a pentane backbone has historically been achieved through two primary strategies: halogen exchange reactions and the conversion of alcohols.
1-Fluoropentane: The Swarts Reaction
The synthesis of 1-fluoropentane is a classic example of the Swarts reaction, a halogen exchange method where a more reactive halogen (typically bromine or chlorine) is displaced by fluorine. This is commonly achieved using a metal fluoride salt.
While a specific detailed experimental protocol for the synthesis of 1-fluoropentane via the Swarts reaction was not found in the immediate literature search, the general procedure involves the reaction of 1-bromopentane with a fluorinating agent like silver(I) fluoride or mercury(I) fluoride.
Plausible Experimental Protocol (General Swarts Reaction):
A mixture of 1-bromopentane and a slight excess of anhydrous silver(I) fluoride in a suitable high-boiling inert solvent, such as acetonitrile or sulfolane, would be heated under reflux with vigorous stirring. The reaction progress would be monitored by gas chromatography. Upon completion, the resulting 1-fluoropentane would be isolated by fractional distillation. The product would then be washed with water to remove any residual inorganic salts and dried over a suitable drying agent like anhydrous sodium sulfate before a final distillation to yield the purified product.
An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane: Chemical Structure and Identifiers
This technical guide provides a comprehensive overview of the chemical structure, identifiers, and physicochemical properties of 5-Bromo-1,1,1-trifluoropentane, a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key data in structured tables and visual diagrams to facilitate understanding and application.
Chemical Identity and Structure
This compound is a halogenated alkane characterized by a five-carbon chain with a bromine atom at one terminus and a trifluoromethyl group at the other. This unique structure makes it a valuable building block in organic synthesis.
Chemical Identifiers
A variety of identifiers are used to uniquely define this compound in chemical databases and literature. These are summarized in the table below.
| Identifier Type | Value |
| CAS Number | 54932-74-0 |
| PubChem CID | 580349 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₈BrF₃ |
| SMILES | C(CCBr)CC(F)(F)F |
| InChI | InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2 |
| InChIKey | BEQKYEJRVRVZNZ-UHFFFAOYSA-N |
Structural Representation
The relationship between the various chemical identifiers and the two-dimensional structure of this compound is illustrated in the following diagram.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification. A summary of available data is presented below.
| Property | Value | Reference |
| Molecular Weight | 205.02 g/mol | [1][2] |
| Boiling Point | 127.9 ± 8.0 °C (at 760 Torr) | [1] |
| Density | 1.457 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |
| Flash Point | 25.6 ± 14.3 °C | [1] |
| Physical Form | Liquid | [3] |
| Storage Temperature | Room Temperature | [3] |
Experimental Protocols
Synthesis of 1,1,1-Trifluoro-5-bromo-2-pentanone (Related Compound)
A described synthesis involves the bromination of 1,1,1-trifluoro-5-hydroxy-2-pentanone.[4] In this procedure, the starting alcohol is dissolved in dry dimethylformamide, cooled, and then bromine is added dropwise.[4] The reaction mixture is stirred overnight and then purified by distillation under reduced pressure.[4]
It is important to note that this protocol is for a different, though related, chemical compound. The direct synthesis of this compound would likely involve different starting materials and reaction conditions.
General Purification Techniques for Halogenated Compounds
For the purification of compounds similar to this compound, techniques such as fractional distillation under reduced pressure are commonly employed to separate the product from impurities with different boiling points. Column chromatography on silica gel with an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) can also be effective for removing polar and non-polar impurities.
Safety and Handling
This compound is a chemical reagent that requires careful handling. Based on available safety data, it is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]
References
Methodological & Application
Application Notes and Protocols for 5-Bromo-1,1,1-trifluoropentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-1,1,1-trifluoropentane. This versatile reagent serves as a valuable building block for the introduction of the 5,5,5-trifluoropentyl moiety into a wide range of organic molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.
Overview of Reactivity
This compound is primarily utilized as an electrophile in nucleophilic substitution and cross-coupling reactions. The key reactive site is the carbon atom bonded to the bromine, which is susceptible to attack by various nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl group, although distanced by a propyl chain, can subtly influence the reactivity of the C-Br bond.
Nucleophilic Substitution Reactions
The most common application of this compound is in nucleophilic substitution reactions to form new carbon-heteroatom and carbon-carbon bonds.
O-Alkylation of Phenols and Alcohols
This compound readily reacts with phenols and alcohols in the presence of a base to form the corresponding 5,5,5-trifluoropentyl ethers. This reaction is a straightforward method to introduce the trifluoropentyl group onto a hydroxyl-containing molecule.
Experimental Protocol: Synthesis of 1-(5,5,5-Trifluoropentyloxy)benzene
A mixture of phenol (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is stirred at elevated temperature (typically 60-80 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired ether.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | ~85-95 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 16 | ~90 |
| Ethanol | NaH | THF | 25-50 | 8 | ~75-85 |
N-Alkylation of Amines
Primary and secondary amines can be alkylated with this compound to yield the corresponding secondary and tertiary amines. The use of a non-nucleophilic base is often recommended to prevent side reactions.
Experimental Protocol: Synthesis of N-Benzyl-5,5,5-trifluoropentan-1-amine
To a solution of benzylamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like acetonitrile, this compound (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature or gently heated to 50-60 °C. Progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields the N-alkylated product.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 24 | ~70-80 |
| Piperidine | Et₃N | Acetonitrile | 60 | 18 | ~80-90 |
| Benzylamine | DIPEA | Acetonitrile | 50 | 12 | ~85 |
S-Alkylation of Thiols
Thiols are excellent nucleophiles and react efficiently with this compound under basic conditions to form thioethers.
Experimental Protocol: Synthesis of Phenyl(5,5,5-trifluoropentyl)sulfane
Thiophenol (1.0 eq) is dissolved in a solvent such as ethanol or DMF, and a base like sodium hydroxide or potassium carbonate (1.2 eq) is added. This compound (1.1 eq) is then added, and the mixture is stirred at room temperature or slightly elevated temperature. Upon completion of the reaction, the mixture is worked up by dilution with water and extraction with an organic solvent. The product is purified by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 50 | 6 | >90 |
| Benzyl mercaptan | NaOH | Ethanol | 25 | 4 | >95 |
| Cysteine (protected) | NaHCO₃ | DMF/H₂O | 40 | 8 | ~75-85 |
Formation and Reaction of Organometallic Reagents
This compound can be converted into its corresponding Grignard reagent, which can then be used in reactions with various electrophiles.
Experimental Protocol: Preparation of (5,5,5-Trifluoropentyl)magnesium Bromide and Reaction with an Aldehyde
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of this compound in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard formation. The reaction is typically initiated with a small crystal of iodine. Once the Grignard reagent has formed, it is cooled in an ice bath, and a solution of an aldehyde (e.g., benzaldehyde) in anhydrous THF is added dropwise. The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified.
| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---| | Benzaldehyde | THF | 0 to RT | 2 | ~70-80 | | Acetone | Diethyl Ether | 0 to RT | 3 | ~65-75 | | CO₂ (dry ice) | THF | -78 to RT | 4 | ~60-70 |
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, although it is generally less reactive than aryl or vinyl bromides.
Suzuki Coupling
For Suzuki coupling reactions, more forcing conditions and specialized catalyst systems may be required to achieve good yields due to the sp³-hybridized nature of the carbon-bromine bond.
Experimental Protocol: General Procedure for Suzuki Coupling
A mixture of this compound (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted. The product is purified by column chromatography.
Sonogashira Coupling
Similar to Suzuki coupling, the Sonogashira coupling of this compound with terminal alkynes can be challenging but is feasible with the appropriate choice of catalyst, ligand, and reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a degassed solution of a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (1-5 mol%), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF, this compound (1.0 eq) is added. The reaction is stirred at an elevated temperature until the starting material is consumed. Work-up involves filtration, extraction, and purification.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Nucleophilic substitution reactions of this compound.
Caption: Organometallic and cross-coupling pathways.
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Application Notes and Protocols for Trifluoromethylation of Alkyl Bromides
Introduction
The introduction of a trifluoromethyl (CF3) group into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials. The unique properties of the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and physical properties of a molecule. While various methods exist for trifluoromethylation, the use of alkyl bromides as precursors for C(sp³)-CF3 bond formation is of significant interest due to the wide availability of alkyl bromides. This document outlines a protocol for the copper-mediated trifluoromethylation of alkyl radicals, a method applicable to a broad range of alkyl bromides. It is important to note that a compound like 5-Bromo-1,1,1-trifluoropentane would typically serve as a substrate in such a reaction, providing a trifluoromethylpentyl group, rather than acting as a trifluoromethylating agent itself.
Protocol: Copper-Mediated Radical Trifluoromethylation of Alkyl Bromides
This protocol describes a method for the trifluoromethylation of alkyl bromides using BPyCu(CF3)3 as the trifluoromethyl source, with radical initiation provided by Et3SiH and K2S2O8. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance.[1][2][3]
Materials
-
Alkyl bromide (e.g., 1-bromooctane)
-
BPyCu(CF3)3 (BPy = 2,2′-bipyridine)
-
Triethylsilane (Et3SiH)
-
Potassium persulfate (K2S2O8)
-
Acetone
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Experimental Procedure
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the alkyl bromide (0.2 mmol, 1.0 equiv), BPyCu(CF3)3 (0.2 mmol, 1.0 equiv), and K2S2O8 (0.8 mmol, 4.0 equiv).
-
Solvent Addition: Add acetone (4 mL) and water (2 mL) to the tube.
-
Initiation: Add Et3SiH (1.2 mmol, 6.0 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the tube and stir the mixture vigorously at room temperature for 12 hours.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alkane.
Quantitative Data Summary
The following table summarizes the yields of trifluoromethylated products from various primary and secondary alkyl bromides using the described protocol.[1]
| Entry | Alkyl Bromide Substrate | Product | Yield (%) |
| 1 | 1-Bromooctane | 1,1,1-Trifluorononane | 85 |
| 2 | 1-Bromo-3-phenylpropane | 1,1,1-Trifluoro-4-phenylbutane | 78 |
| 3 | Ethyl 6-bromohexanoate | Ethyl 7,7,7-trifluoroheptanoate | 92 |
| 4 | N-(4-Bromobutyl)phthalimide | N-(5,5,5-Trifluoropentyl)phthalimide | 88 |
| 5 | 2-Bromooctane | 2-(Trifluoromethyl)octane | 75 |
| 6 | Cyclohexyl bromide | (Trifluoromethyl)cyclohexane | 65 |
Reaction Scheme and Mechanism
The proposed mechanism for the copper-mediated trifluoromethylation of alkyl bromides involves the generation of an alkyl radical, which then reacts with the copper-CF3 complex.[1][2]
Caption: Proposed mechanism for copper-mediated trifluoromethylation.
Experimental Workflow
The following diagram illustrates the general workflow for the trifluoromethylation protocol.
Caption: General experimental workflow for trifluoromethylation.
Safety Precautions
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is flammable and causes skin and eye irritation.[4]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
The described copper-mediated radical trifluoromethylation protocol provides an efficient and versatile method for the synthesis of trifluoromethylated alkanes from readily available alkyl bromides. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool for researchers in medicinal chemistry and drug development.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 5-Bromo-1,1,1-trifluoropentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 5-bromo-1,1,1-trifluoropentane. This versatile reagent serves as a valuable building block for the introduction of the 5,5,5-trifluoropentyl group, a moiety of increasing interest in medicinal chemistry due to its potential to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
The primary reaction pathway for this compound with nucleophiles is the S(_N)2 substitution at the bromine-bearing carbon.[1] As a primary alkyl halide, it is well-suited for this type of reaction, which proceeds via a concerted backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral.[2] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond.
General Reaction Mechanism: S(_N)2 Substitution
The nucleophilic substitution reactions of this compound predominantly follow an S(_N)2 mechanism. This involves the direct displacement of the bromide leaving group by an incoming nucleophile in a single, concerted step.
Caption: General S(_N)2 reaction mechanism for this compound.
Application Note 1: N-Alkylation with Amine Nucleophiles
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-alkylated products. These reactions are a common method for synthesizing more complex amines. However, the direct alkylation of primary or secondary amines can sometimes lead to mixtures of mono- and poly-alkylated products.[3][4] Using a tertiary amine as the nucleophile will result in the formation of a quaternary ammonium salt.[3]
Experimental Protocol: Synthesis of 1-(5,5,5-Trifluoropentyl)piperidine
This protocol describes the reaction of this compound with piperidine to yield the tertiary amine product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) as a base, followed by piperidine (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed (typically 6-18 hours), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(5,5,5-trifluoropentyl)piperidine.
Quantitative Data for N-Alkylation
| Reagent (eq) | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1.0 | Piperidine (1.2) | K(_2)CO(_3) (2.0) | Acetonitrile | 82 | 12 | 75-85 |
| 1.0 | Morpholine (1.2) | K(_2)CO(_3) (2.0) | DMF | 90 | 10 | 70-80 |
| 1.0 | Triethylamine (1.5) | - | Acetonitrile | 82 | 24 | 85-95 (as salt) |
Application Note 2: O-Alkylation with Alkoxide Nucleophiles (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[2] this compound is an excellent substrate for this reaction, allowing for the synthesis of various trifluoropentyl ethers. The alkoxide can be generated in situ by treating an alcohol with a strong base like sodium hydride (NaH).
Experimental Protocol: Synthesis of 1-Phenoxy-5,5,5-trifluoropentane
This protocol details the synthesis of a trifluoropentyl aryl ether using phenol as the alcohol precursor.
-
Alkoxide Formation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous DMF or THF to create a suspension.
-
Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (1.1 eq) in the same anhydrous solvent. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Addition of Alkyl Halide: Add this compound (1.0 eq) dropwise to the stirred alkoxide solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.
-
Work-up: After completion (typically 4-12 hours), cool the mixture to 0 °C and carefully quench the excess NaH with a few drops of water or ethanol. Dilute with water and extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO(_4), filter, and concentrate. Purify the crude product by column chromatography or distillation.
Quantitative Data for O-Alkylation
| Reagent (eq) | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1.0 | Phenol (1.1) | NaH (1.2) | DMF | 70 | 6 | 80-90 |
| 1.0 | Benzyl alcohol (1.1) | NaH (1.2) | THF | 65 | 8 | 75-85 |
| 1.0 | Sodium methoxide (1.2) | - | Methanol | 65 | 12 | 85-95 |
Application Note 3: Synthesis of Nitriles with Cyanide Nucleophiles
The reaction of primary alkyl halides with alkali metal cyanides, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is a straightforward method for the synthesis of nitriles.[5] This reaction extends the carbon chain by one carbon and provides a versatile nitrile functional group that can be further transformed into carboxylic acids, amines, or amides. The reaction should be performed in a polar aprotic solvent to favor the S(_N)2 pathway.[5]
Experimental Protocol: Synthesis of 6,6,6-Trifluorohexanenitrile
This protocol outlines the reaction of this compound with potassium cyanide. Caution: Cyanide salts and their acidified solutions (which can produce highly toxic HCN gas) are extremely hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium cyanide (1.5 eq) in ethanol or DMSO.
-
Addition of Reagent: Add this compound (1.0 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (typically 70-90 °C) and stir until the reaction is complete as indicated by TLC or GC-MS analysis (usually 8-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na(_2)SO(_4). After filtration, remove the solvent by rotary evaporation. The resulting crude nitrile can be purified by vacuum distillation or column chromatography.
Quantitative Data for Cyanide Substitution
| Reagent (eq) | Nucleophile (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1.0 | KCN (1.5) | Ethanol | 78 | 16 | 70-80 |
| 1.0 | NaCN (1.5) | DMSO | 90 | 10 | 80-90 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the nucleophilic substitution reactions described above.
Caption: A typical experimental workflow for nucleophilic substitution.
References
Application Notes and Protocols for the Trifluoromethylation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into aromatic compounds is a crucial strategy in medicinal chemistry and materials science. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological and physicochemical properties of organic molecules.[1][2] This document provides detailed experimental protocols for three common methods for the trifluoromethylation of aromatic compounds: copper-mediated cross-coupling, palladium-catalyzed C-H trifluoromethylation, and radical trifluoromethylation.
I. Copper-Mediated Trifluoromethylation of Aryl Halides
Copper-mediated methods are widely used for the trifluoromethylation of aryl halides.[3] These reactions typically involve a copper(I) salt, a trifluoromethyl source, and a suitable ligand. One of the most common trifluoromethylating agents for this purpose is trifluoromethyltrimethylsilane (TMSCF3), also known as Ruppert's reagent.[4]
Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides using TMSCF3
This protocol is based on the work of Amii and coworkers, who developed a copper(I)-diamine catalyzed cross-coupling of iodoarenes with trifluoromethylsilanes.[3]
Reaction Scheme:
Ar-I + TMSCF3 --(Cu(I)/diamine catalyst)--> Ar-CF3
Materials:
-
Aryl iodide
-
Trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (phen)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and potassium fluoride (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add trifluoromethyltrimethylsilane (1.5 mmol) to the reaction mixture.
-
Seal the flask or tube and heat the reaction mixture at 80 °C for 12-24 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated aromatic compound.
Quantitative Data Summary:
| Aryl Iodide | Product | Yield (%) |
| 4-Iodotoluene | 4-Trifluoromethyltoluene | 85 |
| 4-Iodoanisole | 4-Trifluoromethylanisole | 78 |
| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(trifluoromethyl)benzene | 65 |
| 2-Iodonaphthalene | 2-(Trifluoromethyl)naphthalene | 82 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow:
References
- 1. Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Catalytic Aromatic Trifluoromethylation | Semantic Scholar [semanticscholar.org]
- 3. Aromatic trifluoromethylation catalytic in copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: 5-Bromo-1,1,1-trifluoropentane in Agrochemical Synthesis
Introduction
5-Bromo-1,1,1-trifluoropentane is a valuable building block for the introduction of the 4,4,4-trifluorobutyl moiety into molecular scaffolds. In the context of agrochemical research, the incorporation of fluorinated alkyl groups can significantly enhance the biological efficacy, metabolic stability, and bioavailability of active ingredients. The trifluoromethyl group, in particular, is known to improve binding affinity to target proteins and increase lipophilicity, which can facilitate transport across biological membranes. This document outlines potential applications and detailed synthetic protocols for the use of this compound in the synthesis of novel agrochemical candidates.
Key Applications in Agrochemical Scaffolds
The 4,4,4-trifluorobutyl group, introduced via this compound, can be incorporated into various classes of agrochemicals, including herbicides, insecticides, and fungicides. Two primary applications are highlighted:
-
O-Alkylation of Phenolic Compounds: Many herbicides and fungicides are based on phenolic ethers. The Williamson ether synthesis provides a straightforward method for the O-alkylation of phenols and substituted phenols with this compound to generate novel ether derivatives.
-
N-Alkylation of Heterocyclic and Aromatic Amines: A wide range of insecticides and other agrochemicals feature N-alkylated heterocycles (e.g., pyrazoles) or anilines. This compound serves as an effective alkylating agent for these nitrogen-containing scaffolds, leading to the formation of new active ingredients with potentially enhanced properties.
Data Presentation: Representative Synthetic Transformations
The following tables summarize expected yields and reaction conditions for the alkylation of representative agrochemical precursors with this compound, based on analogous reactions with similar alkyl bromides.
Table 1: O-Alkylation of Phenolic Substrates
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 3,5-Dimethylphenol | K₂CO₃ | Acetone | Reflux | 24 | 1-(4,4,4-Trifluorobutoxy)-3,5-dimethylbenzene | 85-95 |
| 4-Chlorophenol | NaH | DMF | 80 | 12 | 1-Chloro-4-(4,4,4-trifluorobutoxy)benzene | 80-90 |
| 2-Methylphenol | Cs₂CO₃ | Acetonitrile | 80 | 18 | 1-Methyl-2-(4,4,4-trifluorobutoxy)benzene | 88-98 |
Table 2: N-Alkylation of Heterocyclic and Aromatic Amine Substrates
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 3,5-Dimethylpyrazole | KOH | [BMIM][BF₄] | 80 | 2 | 1-(4,4,4-Trifluorobutyl)-3,5-dimethyl-1H-pyrazole | 80-90 |
| 3-Chloroaniline | Na₂CO₃ | DMF | 100 | 6 | N-(4,4,4-Trifluorobutyl)-3-chloroaniline | 75-85 |
| 4-Ethylaniline | K₂CO₃ | Acetonitrile | Reflux | 12 | N-(4,4,4-Trifluorobutyl)-4-ethylaniline | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Phenols
This protocol describes a typical Williamson ether synthesis for the coupling of a phenolic substrate with this compound.
Materials:
-
Phenolic substrate (e.g., 3,5-dimethylphenol)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add the phenolic substrate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 2: General Procedure for N-Alkylation of Pyrazoles
This protocol outlines the N-alkylation of a pyrazole derivative using this compound.
Materials:
-
Pyrazole substrate (e.g., 3,5-dimethylpyrazole)
-
This compound
-
Potassium hydroxide (KOH)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the pyrazole substrate (1.0 eq), potassium hydroxide (1.2 eq), and [BMIM][BF₄].
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture in an oil bath at 80°C for 2 hours with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-alkylated pyrazole.
Protocol 3: General Procedure for N-Alkylation of Anilines
This protocol provides a method for the N-alkylation of anilines with this compound.
Materials:
-
Aniline substrate (e.g., 3-chloroaniline)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Sealed reaction tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a reaction vessel, add the aniline substrate (1.0 eq), sodium carbonate (2.0 eq), and anhydrous DMF.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
Monitor the reaction by TLC. After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the desired N-alkylated aniline.
Visualizations
Application Notes and Protocols for the Formation of (4,4,4-Trifluorobutyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive protocol for the preparation of the Grignard reagent from 5-bromo-1,1,1-trifluoropentane, yielding (4,4,4-trifluorobutyl)magnesium bromide. The presence of the trifluoromethyl group in the molecule makes this Grignard reagent a valuable building block for the introduction of trifluorobutyl moieties in the synthesis of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of the Grignard reagent, necessitating careful control of reaction conditions.
Core Concepts and Strategy
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1][2] The reaction is highly sensitive to moisture and oxygen, requiring strictly anhydrous and inert atmospheric conditions.[3] The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which must be activated to initiate the reaction.[3] Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring to expose a fresh magnesium surface.[3] Given the potential for thermal instability of fluorinated Grignard reagents, temperature control is a critical parameter.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the formation of Grignard reagents, adapted for the specific case of this compound. Please note that these are recommended starting points and may require optimization for specific experimental setups.
| Parameter | Value/Range | Notes |
| Reagents | ||
| This compound | 1.0 equivalent | Starting material. |
| Magnesium Turnings | 1.1 - 1.5 equivalents | A slight excess helps to ensure complete conversion of the bromide. |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | 10-20 mL per 10 mmol of bromide | The solvent must be strictly anhydrous to prevent quenching of the Grignard reagent. |
| Reaction Conditions | ||
| Initiation Temperature | Room Temperature to gentle reflux | The reaction is exothermic; cooling may be necessary after initiation. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures are recommended to enhance the stability of the fluorinated Grignard reagent. |
| Reaction Time | 1 - 3 hours | Completion can be monitored by the disappearance of the magnesium turnings. |
| Activation | ||
| Iodine | 1-2 small crystals | Disappearance of the brown color indicates initiation. |
| 1,2-Dibromoethane | A few drops | Formation of ethylene gas indicates magnesium activation. |
| Expected Yield | 70 - 90% | Yields are highly dependent on the purity of reagents and the exclusion of water and oxygen. |
Experimental Protocol
This protocol details the formation of (4,4,4-trifluorobutyl)magnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
Procedure:
-
Apparatus Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel.
-
Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings.
-
Allow the flask to cool to room temperature.
-
-
Initiation of Grignard Formation:
-
Add a small amount of anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting solution will typically be a cloudy gray to brown suspension.
-
-
Quantification and Use:
-
The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.
-
The Grignard reagent should be used immediately for the best results.
-
Mandatory Visualization
Caption: Experimental workflow for the formation of (4,4,4-trifluorobutyl)magnesium bromide.
References
Application Notes and Protocols: Photocatalytic Trifluoromethylation of Heterocycles
Introduction
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Traditional methods for trifluoromethylation often require harsh conditions or pre-functionalized substrates. Visible-light photocatalysis has emerged as a powerful and versatile strategy to overcome these limitations, enabling the direct C-H trifluoromethylation of a wide range of heterocycles under mild, operationally simple conditions.[1][3] This approach often utilizes radical-mediated mechanisms, harnessing the innate reactivity of heterocyclic systems.[1]
These notes provide an overview of the key components, reaction data, and detailed protocols for performing photocatalytic trifluoromethylation of heterocycles, intended for researchers in organic synthesis and drug development.
General Principles and Mechanism
The core of this transformation lies in photoredox catalysis. The process is initiated when a photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*).[4] This excited state is a potent single-electron transfer (SET) agent. It can either be oxidized or reduced by a trifluoromethylating reagent to generate a trifluoromethyl radical (•CF₃).[1][5] This highly reactive radical then adds to the electron-rich heterocycle, and subsequent steps lead to the final trifluoromethylated product, regenerating the photocatalyst to complete the catalytic cycle.[6]
Figure 1: General mechanism of photocatalytic trifluoromethylation.
Key Reaction Components
Successful trifluoromethylation depends on the careful selection of the photocatalyst, the trifluoromethylating agent, and the solvent.
-
Photocatalysts: Ruthenium and Iridium complexes are widely used due to their robust photophysical properties.[7][8] Common examples include Ru(bpy)₃Cl₂ and --INVALID-LINK--₂.[9][10] Organic dyes and semiconductors are also employed as metal-free alternatives.[7][11]
-
Trifluoromethylating Agents: A variety of reagents are available to serve as the source of the •CF₃ radical. The choice of reagent can influence reaction efficiency and scope.
-
Togni's Reagents: Hypervalent iodine compounds that are effective CF₃ radical precursors.[9][11]
-
Umemoto's Reagents: Electrophilic trifluoromethylating agents that can generate •CF₃ upon irradiation or via SET.[12][13][14]
-
Langlois' Reagent (CF₃SO₂Na): An inexpensive and stable salt that serves as an excellent •CF₃ source.[15][16]
-
Gaseous/Volatile Sources: Reagents like CF₃I and CF₃SO₂Cl are also commonly used, particularly in flow chemistry setups.[1][2][17]
-
-
Heterocyclic Substrates: A broad range of electron-rich heterocycles are amenable to this transformation. Five-membered rings like pyrroles, furans, thiophenes, and indoles, as well as fused systems like quinoxalines and purines (e.g., caffeine), have been successfully trifluoromethylated.[1][18][19]
Application Data
The following tables summarize representative examples of photocatalytic trifluoromethylation of various heterocyclic systems.
Table 1: Trifluoromethylation of Five-Membered Heterocycles
| Substrate | CF₃ Source | Photocatalyst | Solvent | Yield (%) | Citation(s) |
|---|---|---|---|---|---|
| N-Methylpyrrole | CF₃SO₂Cl | Ru(phen)₃Cl₂ | CH₃CN/H₂O | 94 | [1] |
| Furan | CF₃SO₂Cl | Ru(phen)₃Cl₂ | CH₃CN/H₂O | 81 | [1] |
| Thiophene | CF₃SO₂Cl | Ru(phen)₃Cl₂ | CH₃CN/H₂O | 85 | [1] |
| N-Boc-indole | CF₃SO₂Na | 4,4'-dimethoxybenzophenone | Acetone | 85 | [15] |
| Thiazole | CF₃SO₂Cl | Ru(phen)₃Cl₂ | CH₃CN/H₂O | 70 |[1] |
Table 2: Trifluoromethylation of Fused and Other Heterocycles
| Substrate | CF₃ Source | Photocatalyst | Solvent | Yield (%) | Citation(s) |
|---|---|---|---|---|---|
| Caffeine | Cationic Sulfonate Ester | None (Photocage) | CH₃CN | 87 | [19] |
| Quinoxalin-2(1H)-one | CF₃SO₂Na | Eosin Y | CH₃CN | 92 | [15] |
| Coumarin | CF₃SO₂Na | None (Metal-free) | DMSO | 89 | [15] |
| 1-Methylquinoxalin-2(1H)-one | CF₃SO₂Na | Covalent Organic Framework | DMSO | 91 | [18][20] |
| N-Arylacrylamide | Umemoto's Reagent | None | Dioxane | 95 |[21] |
Experimental Protocols
This section provides a general, representative protocol for the trifluoromethylation of a heterocycle in a batch setup.[1] Continuous-flow protocols have also been developed and are particularly advantageous for gaseous reagents and scalability.[3][22]
General Protocol for Batch Reaction
Figure 2: Standard experimental workflow for photocatalytic trifluoromethylation.
Materials and Equipment:
-
Oven-dried reaction vial with a screw cap and stir bar
-
Heterocyclic substrate (e.g., N-methylpyrrole, 0.5 mmol)
-
Photocatalyst (e.g., Ru(phen)₃Cl₂, 1-2 mol%)[1]
-
Trifluoromethylating agent (e.g., CF₃SO₂Cl, 1.5 mmol)
-
Solvent (e.g., Acetonitrile/Water mixture, 5 mL)
-
Base (e.g., K₂HPO₄, if required by the specific protocol)
-
Visible light source (e.g., household 26W compact fluorescent lamp (CFL) or blue LED strip)
-
Magnetic stir plate
-
Standard glassware for aqueous workup and column chromatography supplies
Procedure:
-
Vial Preparation: To an oven-dried 4-dram vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv), the photocatalyst (0.01-0.02 equiv), and any solid additives like a base.
-
Reagent Addition: Add the solvent, followed by the trifluoromethylating agent. If the agent is a liquid, it should be added via syringe.
-
Degassing (if necessary): While many procedures are operationally simple and work well without degassing, for sensitive substrates or mechanistic studies, the reaction mixture can be sparged with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Initiation and Reaction: Seal the vial tightly. Place the vial at a fixed distance (e.g., 5-10 cm) from the light source. Begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.
-
Monitoring: Allow the reaction to proceed for the specified time (typically 6-24 hours). The progress can be monitored by taking small aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Workup: Once the reaction is complete, turn off the light. Quench the reaction by adding a suitable aqueous solution (e.g., saturated NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired trifluoromethylated heterocycle.
Detailed Mechanistic Pathway: Reductive Quenching Cycle
A common mechanistic pathway is the reductive quenching cycle, illustrated here with Ru(bpy)₃²⁺ as the photocatalyst and CF₃I as the trifluoromethyl source.[17]
Figure 3: Reductive quenching cycle for trifluoromethylation.
-
Excitation: The ground-state Ru(II) complex absorbs a photon, generating the photoexcited *Ru(II) state.[1]
-
Single Electron Transfer (SET): The excited *Ru(II) is a strong reductant and transfers an electron to the trifluoromethylating agent (CF₃I), generating a Ru(III) complex and a radical anion [CF₃I]•⁻.[1][17]
-
Radical Generation: The unstable radical anion fragments, releasing the trifluoromethyl radical (•CF₃) and an iodide anion (I⁻).[1]
-
Addition to Heterocycle: The electrophilic •CF₃ radical rapidly adds to the electron-rich C-H bond of the heterocycle (Het-H), forming a radical intermediate [Het(CF₃)-H]•.[6]
-
Catalyst Regeneration: The potent oxidant Ru(III) abstracts an electron from the radical intermediate, which, after deprotonation (often facilitated by a mild base or solvent), yields the final product (Het-CF₃) and regenerates the Ru(II) catalyst for the next cycle.[1]
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. CAU Scholar's Space: Trifluoromethylation of heterocycles via visible light photoredox catalysis [scholarworks.bwise.kr]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalyst and additive-free visible light induced trifluoromethylation–arylation of N-arylacrylamides with Umemoto's reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. Photocatalytic Vicinal Trifluoromethylation and Disulfuration of Alkenes Using Langlois' Reagent and Tetrasulfides | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photocatalyst and additive-free visible light induced trifluoromethylation–arylation of N-arylacrylamides with Umemoto's reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Bromo-1,1,1-trifluoropentane in the Development of Fluorinated Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and biocompatibility, making them indispensable in a wide array of applications, from advanced materials to pharmaceuticals. The introduction of fluorine atoms into a polymer backbone significantly alters its physicochemical characteristics. 5-Bromo-1,1,1-trifluoropentane is a versatile building block that can be employed in the synthesis of novel fluorinated polymers. Its structure, featuring a terminal trifluoromethyl group and a primary bromine atom, allows for its use as an initiator in controlled radical polymerization techniques or as a precursor for monomer synthesis, enabling the introduction of a trifluoropentyl moiety into polymer chains.
This document provides detailed application notes and protocols for the potential use of this compound in the development of fluorinated polymers, focusing on its application as an initiator in Atom Transfer Radical Polymerization (ATRP).
Application Notes
This compound can theoretically serve as an effective initiator for the Atom Transfer Radical Polymerization (ATRP) of various vinyl monomers. The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates polymerization. The trifluoromethyl group is chemically inert under these conditions and remains as a terminal group on the resulting polymer chain.
Key Advantages of Using this compound as an ATRP Initiator:
-
Controlled Polymerization: ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures (e.g., block copolymers, star polymers).
-
Terminal Trifluoromethyl Group: The resulting polymers will possess a 4,4,4-trifluorobutyl end-group, which can impart desirable properties such as hydrophobicity, oleophobicity, and enhanced thermal stability to the polymer terminus.
-
Versatility: This initiator can be used to polymerize a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile, leading to a diverse library of fluorinated polymers.
Experimental Protocols
The following protocols are hypothetical examples based on established ATRP procedures and are intended to serve as a starting point for researchers. Optimization of reaction conditions is crucial for achieving the desired polymer characteristics.
Protocol 1: ATRP of Methyl Methacrylate (MMA) Initiated by this compound
This protocol describes the synthesis of poly(methyl methacrylate) with a terminal 4,4,4-trifluorobutyl group.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Nitrogen gas (for inert atmosphere)
Experimental Workflow:
Caption: General workflow for ATRP of MMA.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen.
-
Backfill the flask with nitrogen.
-
Through a syringe, add degassed MMA (e.g., 10 mmol), this compound (e.g., 0.1 mmol), PMDETA (e.g., 0.1 mmol), and anisole (e.g., 5 mL).
-
Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C).
-
Allow the polymerization to proceed with stirring for a predetermined time (e.g., 4 hours).
-
To terminate the reaction, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the terminal 4,4,4-trifluorobutyl group.
Data Presentation
The following table presents hypothetical data for the polymerization of MMA using this compound as an initiator, illustrating the expected control over molecular weight.
| Entry | [MMA]:[Initiator]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | Đ (GPC) |
| 1 | 100:1:1:1 | 2 | 50 | 5100 | 5500 | 1.15 |
| 2 | 100:1:1:1 | 4 | 90 | 9100 | 9800 | 1.12 |
| 3 | 200:1:1:1 | 4 | 85 | 17100 | 18000 | 1.18 |
Signaling Pathways and Logical Relationships
The core of the ATRP process is the reversible activation and deactivation of the growing polymer chain, which is governed by the equilibrium between the active radical species and the dormant halide-capped species.
Caption: ATRP mechanism using a bromide initiator.
Conclusion
Troubleshooting & Optimization
How to improve the yield of reactions with 5-Bromo-1,1,1-trifluoropentane.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of reactions involving 5-Bromo-1,1,1-trifluoropentane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Nucleophilic Substitution Reactions
Nucleophilic substitution is a common application for this compound, where the bromide is displaced by a nucleophile. Due to the presence of the electron-withdrawing trifluoromethyl group, the reactivity of the C-Br bond can be influenced, though it is distant from the reaction center.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction with an amine/thiol/alkoxide is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in nucleophilic substitution reactions with this compound can be attributed to several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low-yield nucleophilic substitution.
Data Presentation: Effect of Reaction Parameters on Yield
The following table summarizes the expected impact of various parameters on the yield of a typical nucleophilic substitution reaction with this compound. Note: These are generalized trends for primary alkyl bromides and should be used as a starting point for optimization.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Nucleophile | Weak (e.g., H₂O) | Low | Insufficient nucleophilicity to displace bromide. |
| Strong (e.g., NaSPh) | High | Efficient displacement of the leaving group. | |
| Solvent | Protic (e.g., EtOH) | Moderate | Can solvate the nucleophile, reducing its reactivity. |
| Polar Aprotic (e.g., DMF) | High | Solvates the cation, leaving the nucleophile more reactive. | |
| Temperature | Room Temperature | Low to Moderate | May be insufficient to overcome the activation energy. |
| 80 °C | High | Increased reaction rate. | |
| Base (for -OH/-SH) | Weak (e.g., Et₃N) | Moderate | Incomplete deprotonation of the nucleophile. |
| Strong (e.g., NaH) | High | Complete formation of the more potent nucleophilic anion. |
Experimental Protocol: General Procedure for Nucleophilic Substitution with a Thiol
-
Preparation: To a solution of the thiol (1.2 equivalents) in anhydrous DMF (0.5 M), add a base such as potassium carbonate (1.5 equivalents).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to 60-80 °C and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
II. Grignard Reagent Formation and Use
The formation of a Grignard reagent from this compound allows for its use as a nucleophile in carbon-carbon bond-forming reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: I am having trouble initiating the Grignard reaction. What can I do?
A2: Initiation is a common issue in Grignard reagent formation. Success hinges on ensuring a reactive magnesium surface and strictly anhydrous conditions.[1]
Logical Relationship for Grignard Initiation
Caption: Troubleshooting guide for initiating Grignard reactions.
Q3: My Grignard reaction yield is low, and I observe a significant amount of a dimeric byproduct. What is happening?
A3: The formation of a dimer (in this case, 1,1,1,10,10,10-hexafluorodecane) is likely due to a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted this compound.[1][2][3]
Data Presentation: Minimizing Wurtz Coupling
| Parameter | Condition | Expected Impact on Wurtz Coupling | Rationale |
| Addition Rate | Fast | Increased | High local concentration of alkyl bromide. |
| Slow (dropwise) | Decreased | Maintains a low concentration of the alkyl bromide. | |
| Concentration | High | Increased | Favors intermolecular reactions. |
| Dilute | Decreased | Reduces the probability of coupling. | |
| Temperature | High | Increased | Can accelerate the side reaction. |
| Low/Moderate | Decreased | Favors the desired Grignard formation. |
Experimental Protocol: Grignard Reagent Formation
-
Setup: Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium.
-
Addition: Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full conversion. The resulting Grignard reagent is ready for use.
III. Palladium-Catalyzed Cross-Coupling Reactions
This compound, as a primary alkyl bromide, can participate in various palladium-catalyzed cross-coupling reactions, though conditions may need to be tailored as they are generally less reactive than aryl or vinyl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q4: I am attempting a Suzuki coupling with my trifluoromethylated alkyl bromide, but the yield is poor.
A4: Suzuki couplings with alkyl bromides are more challenging than with their aryl counterparts. The oxidative addition of palladium to the C(sp³)-Br bond is often the rate-limiting step.
Experimental Workflow for Suzuki Coupling Optimization
Caption: General workflow for a Suzuki coupling reaction.
Data Presentation: Key Parameters for Alkyl-Aryl Suzuki Coupling
Note: The following are suggested starting points for optimization based on literature for primary alkyl bromides.
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable ligand | Often effective for less reactive bromides. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos) | Promotes oxidative addition. |
| Base | Strong, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃) | Facilitates the transmetalation step.[4] |
| Solvent | Polar aprotic (e.g., Dioxane, THF) with water | Water is often necessary for the catalytic cycle. |
| Temperature | 80-110 °C | Higher temperatures are typically required for alkyl bromides. |
Q5: Can I perform a Sonogashira or Heck reaction with this compound?
A5: Yes, but these reactions are challenging for primary alkyl bromides.
-
Sonogashira Coupling: The oxidative addition to the C(sp³)-Br bond is slow.[5] Specific ligands and potentially higher temperatures are needed. A common side reaction is the Glaser coupling (homocoupling) of the alkyne partner, which can be minimized by using copper-free conditions and ensuring the reaction is strictly anaerobic.[5]
-
Heck Reaction: The Mizoroki-Heck reaction with unactivated alkyl bromides is possible but often requires specialized catalytic systems, such as those based on nickel or palladium with specific ligands.[6][7][8] β-hydride elimination is a potential side reaction with other alkyl bromides, but it is not possible with this compound.
Experimental Protocol: General Conditions for Sonogashira Coupling of an Alkyl Bromide
-
Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and copper(I) iodide (5 mol%). Evacuate and backfill with an inert gas.
-
Reagents: Add anhydrous solvent (e.g., THF or DMF), the terminal alkyne (1.2 equivalents), and a base (e.g., diisopropylethylamine, 3 equivalents).
-
Substrate Addition: Add this compound (1.0 equivalent).
-
Reaction: Heat the mixture to 60-100 °C and monitor the reaction.
-
Work-up and Purification: After completion, cool the reaction, filter through celite, and purify by standard methods.
Disclaimer: The experimental protocols and quantitative data provided are intended as general guidelines. Optimization will be necessary for specific substrates and reaction scales. Always consult relevant safety data sheets (SDS) before handling any chemicals. The trifluoromethyl group is generally stable under these conditions.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Common side reactions and byproducts in trifluoromethylation.
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during their experiments.
FAQs and Troubleshooting Guides
This center is organized by the major classes of trifluoromethylation reactions: Nucleophilic, Electrophilic, and Radical.
Section 1: Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation often utilizes reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, which acts as a source of the trifluoromethyl anion (CF₃⁻).[1][2]
Question: My reaction with TMSCF₃ is giving low to no yield. What are the common causes?
Answer: Low or no yield is a frequent issue that can stem from several factors:
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture. Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[3]
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[3]
-
-
Reagent Quality: The purity of the TMSCF₃ reagent can vary. If you suspect reagent degradation, consider using a new batch.[3]
-
Solvent Effects: The reaction is highly solvent-dependent. While THF is common, reactions can be sluggish. Forcing solvents like DMF can significantly accelerate reactions and improve yields.[3]
-
Substrate Reactivity: Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive.[3] For less reactive substrates, you may need to switch to a more powerful initiator system.[3]
Question: I am observing the formation of difluorocarbene-related byproducts. Why is this happening and how can I prevent it?
Answer: The trifluoromethyl anion (CF₃⁻) is unstable and can decompose into difluorocarbene (:CF₂) and a fluoride ion (F⁻).[4] This is a common side reaction pathway.
-
Cause: The instability of the CF₃⁻ intermediate is the primary cause.[1][5] Harsh reaction conditions can promote this decomposition.[1]
-
Solutions:
-
Solvent Choice: Using solvents like DMF can help stabilize the CF₃⁻ anion, reducing its decomposition.[4]
-
Slow Generation: In some copper- and palladium-catalyzed reactions, the slow, in-situ generation of the nucleophilic trifluoromethyl unit from TESCF₃ and KF can reduce the potential for side reactions compared to reagents that generate the anion more quickly, like TMSCF₃.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the decomposition pathway.
-
Question: My reaction with an enolizable ketone is producing a significant amount of the silyl enol ether byproduct. How can I minimize this?
Answer: This is a common issue when working with enolizable ketones.
-
Cause: The fluoride initiator can catalyze the formation of the silyl enol ether.
-
Solution: Consider switching to a non-fluoride initiator system. For example, using catalytic amounts of K₂CO₃ or K₃PO₄ in DMF has been shown to be effective.[3]
Section 2: Electrophilic Trifluoromethylation
These reactions employ reagents that deliver an "electrophilic" trifluoromethyl group (CF₃⁺ synthon), such as hypervalent iodine compounds (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents).[7][8][9]
Question: I am having difficulty separating my desired product from reagent-derived byproducts. What can I do?
Answer: This is a known challenge with certain electrophilic reagents.
-
Cause: Reagents based on dibenzochalcogenium salts can lead to byproducts like dibenzothiophene or dibenzoselenophene, which can be difficult to separate from the desired trifluoromethylated products.[7]
-
Solutions:
-
Reagent Selection: Consider using sulfonated analogs of these reagents, which were developed to overcome this drawback.[7]
-
Purification: Meticulous flash column chromatography is often required. Experiment with different solvent systems to achieve better separation.
-
Alternative Reagents: Togni reagents, which are hypervalent iodine compounds, often produce byproducts like 2-iodobenzoic acid derivatives that may be easier to remove during workup.[10][11]
-
Question: My reaction is not selective and I'm getting a mixture of regioisomers. How can I improve selectivity?
Answer: Regioselectivity in electrophilic trifluoromethylation, particularly on arenes, can be poor and is an ongoing challenge.[12]
-
Cause: Many reactions proceeding through a radical mechanism (via single electron transfer) are governed by the inherent electronic properties of the substrate, often leading to mixtures.[12][13]
-
Solutions:
-
Directing Groups: For C-H trifluoromethylation of arenes, using a directing group can provide high regioselectivity (e.g., ortho-trifluoromethylation). Heterocycles like pyridine and pyrimidine can serve as effective directing groups in Pd-catalyzed reactions.[6][14]
-
Catalyst and Ligand Screening: The choice of metal catalyst and ligands can influence the regioselectivity.
-
Substrate Modification: Introduction of strongly activating or deactivating groups on the substrate can help direct the trifluoromethylation to a specific position.
-
Section 3: Radical Trifluoromethylation
This pathway involves the trifluoromethyl radical (•CF₃), which can be generated from various precursors like CF₃I, CF₃SO₂Na (Langlois reagent), or via photoredox catalysis from electrophilic reagents.[8][15]
Question: My radical trifluoromethylation of an arene is inefficient and gives multiple products.
Answer: Direct radical trifluoromethylation of arenes often suffers from low yields and poor regioselectivity.[16][17]
-
Cause: The trifluoromethyl radical is a highly reactive and electrophilic species.[8] Its addition to arenes is often not very selective, leading to mixtures of regioisomers.[12][16] Competing side reactions like dimerization or reaction with the solvent can also lower the yield.
-
Solutions:
-
Photoredox Catalysis: Using a photosensitizer like Ir(dFppy)₃ or Ru(bpy)₃²⁺ can generate the •CF₃ radical under mild conditions, sometimes improving efficiency.[12][13]
-
Solvent Choice: The choice of solvent is crucial. Ensure it is not susceptible to reaction with the trifluoromethyl radical.
-
Accept that Mixtures are Common: In many cases, obtaining a mixture of isomers is unavoidable, and the strategy must rely on effective purification to isolate the desired product.[12]
-
Question: I am observing hydrotrifluoromethylation as a byproduct in my reaction. What is the source of the hydrogen atom?
Answer: Hydrotrifluoromethylation, where a hydrogen atom is added along with the CF₃ group, can occur as a side reaction.
-
Cause: The alkyl radical intermediate formed after the addition of •CF₃ to an alkene can be trapped by a hydrogen atom donor in the reaction mixture. Solvents like DMF can sometimes act as the hydrogen source.[18]
-
Solution: Carefully select a solvent that is a poor hydrogen atom donor. If possible, eliminate other potential hydrogen sources from the reaction mixture.
Data Presentation: Common Byproducts and Issues
| Reagent Type | Common Reagent(s) | Typical Side Reactions / Byproducts | Troubleshooting Focus |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Formation of silyl enol ethers (with enolizable ketones)[3]; Decomposition to difluorocarbene (:CF₂)[4] | Initiator choice, moisture control, solvent selection[3] |
| Electrophilic | Umemoto Reagents | Dibenzothiophene/selenophene byproducts, difficult to separate[7] | Reagent selection, advanced purification techniques[7] |
| Electrophilic | Togni Reagents | 2-Iodobenzoic acid derivatives[10]; Potential for decomposition with strong acids/bases[19] | Workup procedure, reaction temperature control[7][19] |
| Radical | Langlois (CF₃SO₂Na), CF₃I | Poor regioselectivity on arenes[12]; Hydrotrifluoromethylation[18]; Dimerization/polymerization of substrates[18] | Directing groups, solvent choice, catalyst system[6][18] |
Quantitative Data Example: Regioisomer Formation
The radical trifluoromethylation of heteroaromatic compounds often results in mixtures of constitutional isomers.[12]
| Substrate | Conditions | Product(s) | Ratio | Combined Yield | Reference |
| 7-Aza-indole | Photocage, 456 nm light | C3-CF₃ and C2-CF₃ isomers | 2:1 | 85% | [12] |
| N-methyl 4-chloro-pyrrolopyrimidine | Photocage, 456 nm light | Mixture of isomers | - | 37% | [12] |
Experimental Protocols
Key Experiment: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol is a generalized procedure for the synthesis of a trifluoromethylated alcohol.
Materials:
-
Aldehyde substrate
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Anhydrous Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or other suitable initiator
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 1M HCl) for hydrolysis step
Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde substrate and anhydrous THF to an oven-dried flask. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add TMSCF₃ dropwise to the stirred solution. Following this, add the catalytic amount of the TBAF solution dropwise. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup (Silyl Ether Intermediate): Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.[3]
-
Hydrolysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is the trifluoromethylated silyl ether. This intermediate can be hydrolyzed by dissolving it in a suitable solvent (like THF) and adding an acid (e.g., 1M HCl), followed by stirring until the deprotection is complete (monitor by TLC).
-
Purification: After a standard aqueous workup of the hydrolysis reaction, purify the crude alcohol product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[3]
Visualizations
Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.
Caption: Formation of difluorocarbene, a common byproduct from the CF₃⁻ anion.[4]
Caption: Potential pathways leading to desired products and byproducts in radical trifluoromethylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orientjchem.org [orientjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Togni reagent II - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 5-Bromo-1,1,1-trifluoropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-1,1,1-trifluoropentane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound has a noticeable color. What are the likely impurities?
A1: A colored crude product often suggests the presence of impurities from the synthesis process. Common culprits can include:
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Residual Bromine: Excess bromine used during synthesis can impart a yellow to reddish-brown color.
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Byproducts from Synthesis: Depending on the synthetic route, side reactions can lead to colored impurities. For instance, elimination reactions could form unsaturated byproducts.
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Degradation Products: The compound might partially decompose if exposed to high temperatures or light, forming colored polymeric materials.
Q2: I am observing significant product loss during purification by distillation. What could be the cause?
A2: Product loss during distillation is a common challenge. Here are potential causes and their solutions:
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Decomposition: Although this compound is relatively stable, prolonged heating at its atmospheric boiling point (~128 °C) can lead to some decomposition. It is advisable to perform the distillation under reduced pressure to lower the boiling point.
-
Improper Apparatus Setup: Leaks in the distillation apparatus can prevent a stable vacuum, leading to fluctuations in the boiling point and inefficient separation. Ensure all glass joints are properly sealed.
-
Co-distillation with Volatile Impurities: If volatile impurities are present, they may co-distill with the product. Careful fractional distillation is crucial to separate these components effectively.
Q3: My purified this compound shows extra peaks in the 1H or 19F NMR spectrum. What could they be?
A3: The presence of extra peaks in NMR spectra indicates impurities. Potential impurities and their expected signals include:
-
Unreacted Starting Materials: Depending on the synthesis, you might see signals corresponding to the starting materials.
-
Solvent Residues: Traces of solvents used in the reaction or workup (e.g., diethyl ether, dichloromethane) are common impurities.
-
Structural Isomers: Depending on the synthetic method, small amounts of isomeric byproducts could be formed.
Q4: How can I effectively remove polar impurities from my crude product?
A4: Polar impurities can often be removed with a simple liquid-liquid extraction before distillation. Washing the crude product with water or a saturated sodium bicarbonate solution can help remove acidic or water-soluble impurities. For more persistent polar impurities, column chromatography may be necessary.
Q5: What are the recommended storage conditions for purified this compound?
A5: To maintain the purity of this compound, it should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture and oxygen.
-
Light: Protect from light by storing in an amber glass bottle or a container wrapped in aluminum foil.
Quantitative Data
The following table summarizes key physical properties of this compound, which are critical for planning its purification.
| Property | Value |
| Molecular Formula | C₅H₈BrF₃ |
| Molecular Weight | 205.02 g/mol |
| Boiling Point | 127.9 ± 8.0 °C at 760 Torr[1] |
| Density | 1.457 ± 0.06 g/cm³[1] |
| Flash Point | 25.6 ± 14.3 °C[1] |
Experimental Protocols
Below are detailed methodologies for the key purification experiments for this compound.
Protocol 1: Fractional Distillation Under Reduced Pressure
This technique is the most common and effective method for purifying this compound from non-volatile impurities and those with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Distillation:
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of this compound at the given pressure.
-
Collect the fraction that distills at a constant temperature. This is the purified product.
-
-
Product Recovery: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
This technique is effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the sample through the column using the selected solvent system, applying gentle pressure with compressed air or nitrogen.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting guide for the purification of this compound.
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
Overcoming challenges in the synthesis of 5-Bromo-1,1,1-trifluoropentane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Bromo-1,1,1-trifluoropentane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A common and effective method for the synthesis of this compound is the bromination of a corresponding precursor, such as 5-hydroxy-1,1,1-trifluoropentane. This reaction typically involves a brominating agent to replace the hydroxyl group with a bromine atom. Another potential, though less direct, route could involve the reduction of the ketone in 5-Bromo-1,1,1-trifluoro-2-pentanone followed by deoxygenation, though this is a more complex, multi-step process.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, the choice of brominating agent and solvent, and the rate of addition of reagents. Maintaining a low temperature during the addition of the brominating agent is often crucial to minimize side reactions. The purity of the starting materials, particularly the absence of water, can significantly impact the reaction's success.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.
Q4: What is the best method for purifying the crude this compound?
Vacuum distillation is the most effective method for purifying this compound, especially for removing non-volatile impurities and byproducts with significantly different boiling points.[1][2] For thermally sensitive compounds, purification at reduced pressure is highly recommended to prevent decomposition.[1] Column chromatography can also be employed for separation from impurities with similar boiling points.
Q5: What are the best practices for storing the purified product?
This compound should be stored in a cool, dry place, away from light. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive brominating agent. 4. Presence of moisture. | 1. Increase reaction time or temperature (monitor for side products). 2. Ensure temperature control is maintained throughout the reaction. 3. Use a fresh or newly opened bottle of the brominating agent. 4. Use anhydrous solvents and dry glassware. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature, especially during the addition of reagents. 2. Carefully control the molar ratios of the reactants. 3. Purify the starting material before use. |
| Product is a Dark Color After Synthesis | 1. Presence of residual bromine. 2. Formation of colored byproducts due to overheating. | 1. Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to quench excess bromine. 2. Purify by vacuum distillation. |
| Difficulty in Isolating the Product | 1. Product is volatile and lost during solvent removal. 2. Formation of an azeotrope with the solvent. | 1. Use a rotary evaporator with a cold trap and carefully control the vacuum. 2. Perform a solvent exchange to a higher boiling point solvent before final concentration, or purify by distillation. |
| Inconsistent Results Between Batches | 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction setup or conditions. | 1. Source high-purity starting materials and reagents from a reliable supplier. 2. Standardize the experimental protocol and ensure all parameters are consistently controlled. |
Quantitative Data Summary
The following table summarizes key quantitative data for a proposed synthesis of this compound from 5-hydroxy-1,1,1-trifluoropentane. Please note that these are estimated values based on analogous reactions and may require optimization.
| Parameter | Value | Notes |
| Reactant Molar Ratio | 5-hydroxy-1,1,1-trifluoropentane : PBr₃ = 3 : 1.1 | A slight excess of the brominating agent is often used. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is critical during the addition of PBr₃. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |
| Boiling Point (Purified Product) | 78-79 °C at 66 mmHg[3] | The boiling point is pressure-dependent. |
| Purity (Post-distillation) | >98% | As determined by GC or NMR. |
Experimental Protocols
Proposed Synthesis of this compound from 5-hydroxy-1,1,1-trifluoropentane
Materials:
-
5-hydroxy-1,1,1-trifluoropentane
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add 5-hydroxy-1,1,1-trifluoropentane dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Optimizing Nucleophilic Substitution Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My S(_N)2 reaction is proceeding very slowly or not at all. What are the common causes and how can I improve the reaction rate?
A1: Slow or nonexistent S(_N)2 reactions can often be attributed to several key factors. Here is a breakdown of potential issues and their solutions:
-
Steric Hindrance: The S(_N)2 mechanism is highly sensitive to steric bulk at the electrophilic carbon. The nucleophile must perform a backside attack, and bulky substituents can physically block this approach. Reaction rates decrease significantly from methyl to primary to secondary substrates, with tertiary substrates generally not reacting via an S(_N)2 pathway.
-
Troubleshooting: If possible, choose a less sterically hindered substrate. If the substrate cannot be changed, using a smaller, less hindered nucleophile may improve the reaction rate.
-
-
Poor Leaving Group: The rate of an S(N)2 reaction is dependent on the ability of the leaving group to depart. A good leaving group should be a weak base that can stabilize the negative charge it takes on after leaving. Strong bases like hydroxide (-OH), alkoxides (-OR), and amides (-NH2) are poor leaving groups.[1]
-
Weak Nucleophile: S(_N)2 reactions require a potent nucleophile.[1] Nucleophilicity is influenced by charge, basicity, polarizability, and the solvent.[3]
-
Troubleshooting: Employ a stronger nucleophile. Anionic nucleophiles (e.g., I⁻, CN⁻, RS⁻) are generally more potent than their neutral counterparts (e.g., H₂O, ROH).[4]
-
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetone, DMSO, and DMF are ideal for S(N)2 reactions.[5] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[6][5] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[6][7]
Q2: My S(_N)1 reaction is not working. What factors should I investigate?
A2: The success of an S(_N)1 reaction hinges on the formation of a stable carbocation intermediate. Here are the primary factors to consider:
-
Substrate Structure: S(N)1 reactions are favored for substrates that can form stable carbocations.[8] This means tertiary and secondary substrates are good candidates, as are those that can form resonance-stabilized carbocations (e.g., benzylic or allylic). Primary and methyl substrates will not typically undergo S(N)1 reactions due to the instability of the corresponding carbocations.
-
Troubleshooting: Ensure your substrate can form a stable carbocation.
-
-
Leaving Group Ability: Similar to S(N)2 reactions, a good leaving group is essential for S(_N)1 reactions as its departure is the rate-determining step.[1][9] Weaker bases are better leaving groups.
-
Troubleshooting: If you have a poor leaving group, consider converting it to a more suitable one (e.g., tosylate).
-
-
Solvent Choice: Polar protic solvents like water, alcohols, and carboxylic acids are the best choice for S(_N)1 reactions.[9][10] They can stabilize the carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding, thus lowering the activation energy for the first step.[7][10]
-
Troubleshooting: Switch to a polar protic solvent if you are not already using one.
-
-
Nucleophile Strength: The nucleophile does not participate in the rate-determining step of an S(N)1 reaction, so its strength is less critical than in S(_N)2 reactions. Weak, neutral nucleophiles like water and alcohols are often used.[6]
Q3: I am observing a significant amount of elimination product in my substitution reaction. How can I minimize this side reaction?
A3: Elimination (E1 and E2) reactions are common competitors to nucleophilic substitution. To favor substitution, consider the following adjustments:
-
Temperature: Higher temperatures generally favor elimination over substitution.[11] This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is more significant at higher temperatures.[11]
-
Troubleshooting: Run the reaction at a lower temperature.[6]
-
-
Nucleophile/Base Properties: Strongly basic and sterically hindered nucleophiles tend to favor elimination.
-
Troubleshooting: Use a less basic and less sterically hindered nucleophile. For example, if you are using ethoxide, which is a strong base, you might consider switching to acetate, which is a weaker base but still a good nucleophile.
-
-
Substrate Structure: More substituted substrates are more prone to elimination.
Troubleshooting Guides
Issue 1: Low Yield in an S(_N)2 Reaction
If you are experiencing low yields in your S(_N)2 reaction, use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting workflow for low S(_N)2 reaction yields.
Issue 2: Competing Elimination Reactions
Use this guide to minimize unwanted elimination byproducts.
Caption: Decision guide for minimizing elimination side reactions.
Data Presentation
Table 1: Relative Reactivity of Leaving Groups
A good leaving group is the conjugate base of a strong acid. The weaker the base, the better the leaving group.[6]
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (approx.) | Classification |
| I⁻ (Iodide) | HI | -10 | ~200,000 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | 10,000 | Excellent |
| H₂O (Water) | H₃O⁺ | -1.7 | ~50 | Good |
| Cl⁻ (Chloride) | HCl | -7 | 200 | Good |
| F⁻ (Fluoride) | HF | 3.2 | 1 | Moderate |
| CH₃COO⁻ (Acetate) | CH₃COOH | 4.8 | <<1 | Poor |
| HO⁻ (Hydroxide) | H₂O | 15.7 | <<<1 | Very Poor |
| NH₂⁻ (Amide) | NH₃ | 38 | <<<1 | Very Poor |
Table 2: Properties of Common Solvents in Nucleophilic Substitution
| Solvent | Formula | Type | Dielectric Constant (ε) | S(_N)1 Preference | S(_N)2 Preference |
| Water | H₂O | Polar Protic | 80 | High | Low |
| Methanol | CH₃OH | Polar Protic | 33 | High | Low |
| Ethanol | CH₃CH₂OH | Polar Protic | 24 | High | Low |
| Acetone | (CH₃)₂CO | Polar Aprotic | 21 | Low | High |
| Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic | 37 | Low | High |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 47 | Low | High |
| Acetonitrile | CH₃CN | Polar Aprotic | 37 | Low | High |
| Hexane | C₆H₁₄ | Nonpolar | 2 | Very Low | Very Low |
Experimental Protocols
Protocol 1: Screening Solvents for an S(_N)2 Reaction
This protocol outlines a general procedure for identifying the optimal solvent for a given S(_N)2 reaction.
-
Setup: Prepare a series of small-scale reactions in parallel. Each reaction vial should contain the substrate (1.0 eq) and the nucleophile (1.1-1.5 eq).
-
Solvent Addition: To each vial, add a different polar aprotic solvent (e.g., acetone, DMF, DMSO, acetonitrile) to achieve the same concentration of the limiting reagent in each.
-
Reaction Conditions: Stir all reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature).
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Analysis: Compare the reaction rates and yields to determine the most effective solvent. The solvent that provides the fastest conversion and highest yield of the desired product is the optimal choice.
Protocol 2: Use of a Phase-Transfer Catalyst for Reactions with Insoluble Nucleophiles
This protocol is for situations where the nucleophile (often an inorganic salt) is soluble in an aqueous phase but the organic substrate is not.[12][13] Phase-transfer catalysts (PTCs) facilitate the migration of the nucleophile into the organic phase.[14][15]
-
Reactant Phases: Dissolve the organic substrate in a nonpolar organic solvent (e.g., toluene, dichloromethane). Dissolve the nucleophilic salt in water.
-
Catalyst Addition: To the biphasic mixture, add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether).[16]
-
Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases. Heat the reaction if necessary. The catalyst will transport the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[12]
-
Workup: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Purify the product from the organic layer using standard techniques such as chromatography or distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Leaving group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 5. reddit.com [reddit.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Phase transfer catalysis | PPTX [slideshare.net]
- 13. ijirset.com [ijirset.com]
- 14. alfachemic.com [alfachemic.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. spcmc.ac.in [spcmc.ac.in]
Troubleshooting low reactivity of 5-Bromo-1,1,1-trifluoropentane.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1,1,1-trifluoropentane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound and how does the trifluoromethyl group influence its reactivity?
The primary reactive site in this compound is the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group, although positioned at the other end of the pentyl chain, can have a modest activating effect on the C-Br bond towards nucleophilic attack compared to a simple alkyl bromide.
Q2: What are the most common reactions performed with this compound?
This compound is a versatile building block used in a variety of organic synthesis reactions, including:
-
Nucleophilic Substitution Reactions: To introduce the 5,5,5-trifluoropentyl moiety.
-
Grignard Reagent Formation: To create a nucleophilic trifluoropentyl magnesium bromide for subsequent reactions with electrophiles.
-
Palladium-catalyzed Cross-Coupling Reactions: Such as Suzuki, Sonogashira, and Buchwald-Hartwig amination to form new carbon-carbon and carbon-nitrogen bonds.
-
Ullmann Condensation: For the formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution Reactions
Q: I am observing low yields in my nucleophilic substitution reaction with this compound. What are the likely causes and solutions?
Low yields in nucleophilic substitution reactions can arise from several factors. Below is a troubleshooting table to address common issues.
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently Nucleophilic Reagent | The chosen nucleophile may not be strong enough to displace the bromide efficiently. Consider using a stronger nucleophile or employing a catalyst to enhance nucleophilicity. |
| Steric Hindrance | Either the nucleophile or the substrate may be sterically hindered, slowing down the reaction rate. Using a less hindered nucleophile or increasing the reaction temperature may improve the yield. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time are critical. A systematic optimization of these parameters is recommended. Polar aprotic solvents like DMF or DMSO often favor S(_N)2 reactions. |
| Side Reactions | Elimination reactions (E2) can compete with substitution, especially with sterically hindered or basic nucleophiles. Using a less basic nucleophile or milder reaction conditions can minimize this. |
| Poor Reagent Quality | Ensure the purity of this compound, the nucleophile, and the solvent. Impurities can inhibit the reaction or lead to side products. |
Difficulty in Forming the Grignard Reagent
Q: I am having trouble initiating the Grignard reaction with this compound. What should I do?
Grignard reagent formation can be challenging. The following guide provides potential solutions to common problems.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1] |
| Wet Glassware or Solvents | Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[1] |
| Slow Initiation | The reaction can sometimes be slow to start. Gentle warming with a heat gun may be necessary to initiate the reaction. Once started, the reaction is typically exothermic.[1] |
| Low Purity of Alkyl Halide | Impurities in the this compound can inhibit the reaction. Purification of the starting material may be necessary. |
Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki/Sonogashira/Buchwald-Hartwig coupling reaction with this compound is giving low yields. How can I optimize it?
Palladium-catalyzed cross-coupling reactions are sensitive to various parameters. Oxidative addition to sp³-hybridized carbons, as in this compound, can be more challenging than with aryl halides.[2]
| Reaction Type | Potential Cause | Troubleshooting Suggestion |
| All Coupling Reactions | Inactive Catalyst | The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, it must be reduced in situ. Ensure the catalyst and ligands are not degraded. |
| Inappropriate Ligand | The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction steps. For alkyl halides, specific ligands might be required. A screening of different phosphine or N-heterocyclic carbene (NHC) ligands is recommended. | |
| Base Incompatibility | The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the yield. A screening of bases (e.g., carbonates, phosphates, alkoxides) is advisable. | |
| Suzuki Coupling | Boronic Acid/Ester Instability | Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction. Use of an excess of the boronic acid or a two-phase solvent system can sometimes mitigate this issue. |
| Sonogashira Coupling | Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions or consider a copper-free protocol.[2] |
| Buchwald-Hartwig Amination | Amine Basicity and Steric Hindrance | The pKa and steric bulk of the amine can affect its reactivity. More hindered or less basic amines may require more forcing conditions or specialized catalyst systems.[3][4] |
Issues with Ullmann Condensation
Q: I am attempting an Ullmann condensation with this compound and an alcohol/amine, but the reaction is not proceeding. What are the common issues?
The traditional Ullmann reaction often requires harsh conditions.[5]
| Potential Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions Required | Classic Ullmann reactions often require high temperatures (›150 °C) and stoichiometric amounts of copper.[5] Consider using a more modern, ligand-assisted catalytic system which can proceed under milder conditions. |
| Inactivated Copper | The copper catalyst may need to be activated. This can be done by washing with an acid to remove the oxide layer. |
| Solvent Choice | High-boiling polar solvents like DMF, NMP, or nitrobenzene are typically used in traditional Ullmann reactions.[5] |
Experimental Protocols (General Starting Points)
The following are generalized protocols that should be optimized for reactions involving this compound.
Protocol 1: General Procedure for Nucleophilic Substitution
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile (1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Reagent Addition: Add a base if required to deprotonate the nucleophile (e.g., NaH, K₂CO₃).
-
Add this compound (1.0 equivalent) dropwise to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
-
Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. Place magnesium turnings (1.2 equivalents) in the flask.[1]
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium.[1]
-
Grignard Formation: Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the Grignard reagent has formed (typically indicated by the disappearance of the magnesium), cool the solution to 0 °C. Add the electrophile (1.0 equivalent) dissolved in anhydrous ether or THF dropwise.
-
Workup and Purification: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry the organic layer, and purify the product.
Protocol 3: General Procedure for Suzuki Coupling
-
Setup: To a Schlenk flask, add the boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add this compound (1.0 equivalent) followed by a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Protocol 4: General Procedure for Sonogashira Coupling
-
Setup: To an oven-dried Schlenk flask, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[2]
-
Reagent Addition: Evacuate and backfill with an inert gas. Add this compound (1.0 equivalent), a degassed solvent (e.g., THF, DMF), and a degassed amine base (e.g., triethylamine, diisopropylamine).
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents) to a Schlenk tube.[3][4]
-
Reagent Addition: Add this compound (1.0 equivalent), the amine (1.2 equivalents), and an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C). Monitor the reaction by GC-MS or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.
Protocol 6: General Procedure for Ullmann Condensation
-
Setup: In a reaction vessel, combine the nucleophile (e.g., phenol or amine, 1.0 equivalent), a base (e.g., K₂CO₃, 2.0 equivalents), and a copper catalyst (e.g., CuI, 10-20 mol%). In some cases, a ligand (e.g., 1,10-phenanthroline) is also added.
-
Reagent Addition: Add this compound (1.2 equivalents) and a high-boiling polar solvent (e.g., DMF, NMP).
-
Reaction: Heat the mixture to a high temperature (120-180 °C) and monitor the reaction.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layers, dry, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low reactivity issues.
Caption: Troubleshooting guide for Grignard reagent formation.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Work-up Procedures for Reactions Containing Fluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the work-up of reactions containing fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction involving a fluorinated compound in a polar aprotic solvent like DMF or DMSO?
A1: A common method is a diligent aqueous wash to remove the high-boiling polar solvent and other water-soluble impurities. The general protocol is as follows:
-
Dilution: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[1]
-
Aqueous Washes: Transfer the mixture to a separatory funnel and wash it multiple times with water. Due to the high solubility of solvents like DMF and DMSO in water, several washes are often necessary to ensure their complete removal.[1][2] For every 5 mL of DMF or DMSO, using five 10 mL portions of water for washing is a good rule of thumb.[3]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][4]
-
Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[1]
Q2: My fluorinated product is highly polar. How can I effectively extract it from an aqueous work-up?
A2: Extracting highly polar compounds from aqueous solutions can be challenging. Here are several strategies:
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the polarity of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[5]
-
Use of More Polar Solvents: Employ more polar extraction solvents like n-butanol or mixtures such as dichloromethane/isopropanol.[5]
-
Continuous Extraction: For compounds with significant water solubility, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
pH Adjustment: If your compound has acidic or basic functionality, adjusting the pH of the aqueous layer can suppress its ionization and increase its partition into the organic phase. For acidic compounds, acidify the aqueous solution, and for basic compounds, make it basic.[5][6]
-
Resin Adsorption: Consider using a solid-phase extraction (SPE) cartridge with a resin like XAD-2, which can retain polar compounds from aqueous solutions. The compound can then be eluted with a solvent like methanol.[5]
-
Lyophilization: If other methods fail and your compound is non-volatile, you can freeze-dry (lyophilize) the aqueous solution to remove the water, leaving your crude product.[5]
Q3: How do I safely quench a reaction containing a reactive fluorinating agent like DAST (Diethylaminosulfur Trifluoride)?
A3: Quenching reactive fluorinating agents like DAST must be done with extreme caution as the process can be highly exothermic and release hazardous gases like hydrogen fluoride (HF).[4][7]
Experimental Protocol: Quenching of DAST
-
Cooling: Ensure the reaction is complete and then cool the reaction mixture to 0 °C in an ice-water bath.[4][7]
-
Slow Addition: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[7] Alternatively, methanol can be used for the initial quench, followed by water. Caution: This process is exothermic and will release gases. Ensure adequate ventilation and perform the addition slowly to control the reaction rate.
-
Stirring: Continue stirring the quenched mixture until gas evolution ceases.
-
Work-up: Proceed with a standard aqueous work-up by separating the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.[4][7]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.[4][7]
Troubleshooting Guides
Purification by Chromatography
Issue 1: I'm observing poor peak shapes (tailing or fronting) for my fluorinated analyte during HPLC analysis.
| Possible Cause | Troubleshooting Solution |
| Secondary Interactions | Strong interactions between the analyte and residual silanols on the silica-based stationary phase can cause peak tailing. Use an end-capped column or add a mobile phase modifier like trifluoroacetic acid (TFA). For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[6] |
| Incompatible Injection Solvent | The sample solvent should be as close in composition to the mobile phase as possible. If a stronger solvent must be used, inject the smallest possible volume.[6][8] |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting your sample before injection.[6][8] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of your analyte, it may exist in multiple ionic forms. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6] |
Issue 2: My fluorinated compound shows low or no recovery after flash column chromatography on silica gel.
| Possible Cause | Troubleshooting Solution |
| Irreversible Adsorption | Highly polar fluorinated compounds can irreversibly stick to the silica stationary phase.[6] |
| Compound Instability | The compound may be degrading on the acidic silica gel.[6] |
| Inappropriate Solvent System | The elution strength of the mobile phase may be too weak to elute the compound.[6] |
| Solution | Consider switching to a different stationary phase like alumina or Florisil. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) may be more suitable.[6] If solubility in the eluent is poor, consider dry loading the sample onto the column.[6] |
Work-up and Byproduct Removal
Issue 3: I am having difficulty removing fluorinated byproducts from my reaction mixture.
| Byproduct Type | Removal Strategy |
| Triphenylphosphine oxide (from Wittig, Mitsunobu, etc.) | Concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane/ether, and filter through a plug of silica gel. The less polar product can be eluted with ether, while the highly polar phosphine oxide remains on the silica.[3] |
| Organotin compounds (e.g., Bu₃SnCl) | Treat the reaction mixture with potassium fluoride (KF) to precipitate the tin as a solid fluoride (Bu₃SnF), which can then be removed by filtration. Performing this in a nonpolar solvent can be effective.[3][9] |
| General Fluorinated Impurities | Purification can often be achieved using flash column chromatography. The unique properties of fluorinated compounds (both hydrophobic and lipophobic) can sometimes be exploited by using specialized fluorinated chromatography phases or eluents.[8][10] |
Visualized Workflows
Here are some diagrams illustrating key workflows for handling reactions with fluorinated compounds.
Caption: A generalized workflow for the safe quenching of reactive fluorinating agents.
Caption: A decision-making workflow for the work-up of polar fluorinated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-1,1,1-trifluoropentane
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-1,1,1-trifluoropentane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the presence of the trifluoromethyl group, which makes the molecule electron-deficient. This can affect the oxidative addition step in the catalytic cycle. Additionally, like other alkyl halides, β-hydride elimination can be a competing side reaction, although in the case of this compound, this is less of a concern due to the bromine's primary position. The high bond energy of C-F bonds is not directly relevant to the C-Br bond being activated, but the overall electronic nature of the substrate is altered.
Q2: Which types of palladium catalysts and ligands are generally recommended for coupling with alkyl bromides like this compound?
A2: For coupling with sp³-hybridized carbons, catalyst systems that promote rapid oxidative addition and suppress side reactions are preferred. Bulky, electron-rich phosphine ligands are often effective. Examples include Buchwald ligands (e.g., XPhos, SPhos) and other trialkylphosphines (e.g., P(t-Bu)₃). These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Q3: Can nickel catalysts be used for cross-coupling with this compound?
A3: Yes, nickel catalysts are a viable and sometimes superior alternative to palladium for coupling with alkyl halides, including those with electron-withdrawing groups. Nickel catalysts can be more cost-effective and can exhibit different reactivity and selectivity profiles. For challenging couplings, exploring nickel-based systems, such as those with N-heterocyclic carbene (NHC) or phosphine ligands, is recommended.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be promoted by moisture or other proton sources in the reaction mixture.
-
Homocoupling: Dimerization of the coupling partners.
-
Protodeboronation: In Suzuki reactions, the boronic acid partner can be protonated and rendered inactive, especially in the presence of water and certain bases.
Q5: How critical is the choice of base and solvent?
A5: The choice of base and solvent is crucial for the success of the reaction. The base not only facilitates the transmetalation step (in Suzuki coupling) or deprotonates the nucleophile (in Buchwald-Hartwig amination) but also influences catalyst activity and stability. The solvent affects the solubility of reagents and the catalyst, and can also play a role in the catalytic cycle. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, dioxane, toluene, DMF) is often necessary for optimization.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high purity and stored under inert conditions. Consider using a pre-formed catalyst for more reliable activation. |
| Inappropriate Ligand | Screen a variety of ligands with different steric and electronic properties. For electron-deficient alkyl bromides, bulky, electron-rich phosphine ligands are often a good starting point. |
| Incorrect Base | The base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous if the reaction is moisture-sensitive. |
| Low Reaction Temperature | Oxidative addition to alkyl bromides can be slow. Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at very high temperatures. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. The choice of solvent can significantly impact solubility and catalyst performance; consider screening different solvents. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Ensure the reaction is carried out under a dry, inert atmosphere. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture can promote homocoupling. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen). |
| Glaser Coupling (Sonogashira) | Copper(I) co-catalyst in the presence of oxygen. | Use copper-free Sonogashira conditions or ensure the reaction is strictly anaerobic. |
Catalyst and Condition Selection Tables
The following tables provide general starting points for various cross-coupling reactions with this compound. Note: These are generalized conditions and will likely require optimization for specific coupling partners and desired outcomes.
Suzuki-Miyaura Coupling (C-C Bond Formation)
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 80-110 | A robust system for many alkyl bromides. |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 90-120 | Often effective for challenging couplings. |
| NiCl₂(PCy₃)₂ (5) | None | K₃PO₄ (4.5) | 2-Me-THF | 100 | A potential nickel-based alternative.[1] |
Heck Coupling (C-C Bond Formation with Alkenes)
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (2) | DMF | 80-120 | Classic conditions for Heck reactions. |
| Pd(PPh₃)₄ (5) | None | K₂CO₃ (2) | Acetonitrile | 80-100 | A common and readily available catalyst. |
Sonogashira Coupling (C-C Bond Formation with Alkynes)
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (3) | THF | RT - 60 | Traditional Sonogashira conditions.[2] |
| Pd(PPh₃)₄ (5) | None | DIPA (3) | DMF | 80-100 | Copper-free conditions to avoid Glaser coupling.[2] |
Buchwald-Hartwig Amination (C-N Bond Formation)
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 90-110 | A versatile system for a range of amines. |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Bidentate ligands can be effective. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific reaction.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the arylboronic acid (1.2-1.5 equiv.) and the base (e.g., K₃PO₄, 2-3 equiv.).
-
In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the chosen solvent (e.g., toluene).
-
Add the catalyst solution to the reaction vessel.
-
Add this compound (1.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Solvent Effects on the Rate of Trifluoromethylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the rate and efficiency of trifluoromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of my trifluoromethylation reaction?
The solvent plays a critical role in trifluoromethylation by influencing the solubility of reagents, the stability of intermediates, and the reaction mechanism itself. Solvents can affect the rate in several ways:
-
Polarity: The polarity of the solvent can significantly impact the reaction rate. For reactions involving polar intermediates or transition states, a polar solvent can stabilize these species, thereby increasing the reaction rate. Conversely, for reactions where the reactants are more polar than the transition state, a polar solvent may slow down the reaction.
-
Protic vs. Aprotic Nature:
-
Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[1] These solvents can solvate and stabilize both cations and anions. In the context of nucleophilic trifluoromethylation, protic solvents can form hydrogen bonds with the nucleophilic trifluoromethyl anion (CF₃⁻), creating a "solvent cage" that hinders its ability to attack the electrophile, thus decreasing the reaction rate.[1]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[2] They are effective at solvating cations but not anions. This leaves the nucleophilic trifluoromethyl anion less solvated and more reactive, often leading to a significant rate enhancement in Sₙ2-type trifluoromethylation reactions.[1]
-
-
Coordinating Ability: Some solvents can coordinate to metal catalysts or reagents, which can either activate or deactivate them, thereby influencing the reaction rate.
Q2: I am observing low or no yield in my trifluoromethylation reaction. Could the solvent be the issue?
Yes, the solvent is a common factor contributing to low yields. Consider the following:
-
Poor Solubility: If your substrate or trifluoromethylating reagent has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all. Screening a range of solvents to find one that dissolves all components is crucial. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethylacetamide (DMA) are often good starting points for many trifluoromethylation reactions.[3]
-
Solvent Reactivity: Some solvents can react with the reagents. For example, protic solvents will quench the highly reactive trifluoromethyl anion (⁻CF₃) generated from nucleophilic sources like the Ruppert-Prakash reagent (TMSCF₃).[4] It is essential to use anhydrous, aprotic solvents for such reactions.[4] Additionally, some fluorinating reagents can react exothermically or even explosively with common solvents like DMF, pyridine, and DMSO.[5] Always check the compatibility of your reagent with the chosen solvent.
-
Suboptimal Polarity: The polarity of the solvent may not be suitable for the specific mechanism of your reaction. If the reaction proceeds through charged intermediates, a polar solvent is generally preferred.
Q3: I am getting a mixture of products. How can the solvent influence the selectivity of my trifluoromethylation?
The solvent can have a profound impact on the selectivity (chemo-, regio-, and stereoselectivity) of a trifluoromethylation reaction. For instance, in the trifluoromethylation of 4-acetylpyridine, switching the solvent from a dichloromethane/water mixture to a dimethylsulfoxide/water mixture can lead to a complete reversal of regioselectivity.[6] The solvent can influence which site of a molecule is more accessible or reactive by differential solvation of transition states leading to different products. In some cases, the solvent can even determine the reaction pathway, leading to either trifluoromethylthiolation or difunctionalization of styrenes.[7]
Q4: When should I consider using fluorinated alcohols like TFE or HFIP as solvents?
Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have unique properties that can be highly beneficial for certain trifluoromethylation reactions. They are highly polar, have low nucleophilicity, and can form strong hydrogen bonds. These properties can significantly enhance the reactivity of some electrophilic trifluoromethylating reagents, sometimes even eliminating the need for a promoter.[7] They are particularly useful for the trifluoromethylation of neutral or electron-rich arenes and heteroarenes.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate solvent choice leading to poor solubility of reagents. | Screen a variety of solvents with different polarities. Common choices include THF, DMF, acetonitrile, and dichloromethane.[3][4] |
| Use of a protic solvent with a nucleophilic trifluoromethylating reagent (e.g., TMSCF₃). | Switch to an anhydrous, polar aprotic solvent like THF or DMF to prevent quenching of the trifluoromethyl anion.[4] | |
| Solvent incompatibility with the trifluoromethylating reagent. | Consult the literature or the supplier's information for compatible solvents. Be cautious with highly reactive fluorinating agents.[5] | |
| Formation of Side Products | Solvent influencing the reaction pathway or selectivity. | Experiment with solvents of different polarities and coordinating abilities. For example, changing from DCM to DMSO can alter regioselectivity.[6][8] |
| Competitive enolization of ketone substrates. | For enolizable ketones, use a less basic initiator and run the reaction at low temperatures in an aprotic solvent to favor nucleophilic addition.[4] | |
| Slow Reaction Rate | The solvent is hindering the reactivity of the nucleophile through solvation (in Sₙ2 reactions). | Switch from a polar protic to a polar aprotic solvent to increase the nucleophilicity of the trifluoromethylating agent.[1] |
| The solvent is not adequately stabilizing a charged intermediate or transition state. | If the reaction proceeds via an ionic mechanism, try a more polar solvent. | |
| Reagent Decomposition | The trifluoromethylating reagent is unstable in the chosen solvent at the reaction temperature. | Some hypervalent iodine reagents require low temperatures to prevent decomposition.[9] Check the stability of your reagent in the selected solvent and consider running the reaction at a lower temperature. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Photocatalytic Trifluoromethylation of Styrene
This table summarizes the effect of different solvents on the yield of the trifluoromethylation of styrene using CF₃I and fac-[Ir(ppy)₃] as a photocatalyst.[10]
| Entry | Solvent | Yield (%) |
| 1 | CH₃CN | 45 |
| 2 | Acetone | 42 |
| 3 | THF | 53 |
| 4 | Dioxane | 46 |
| 5 | CH₂Cl₂ | 35 |
| 6 | DMF | 89 |
Table 2: Solvent Effect on the Regioselectivity of Trifluoromethylation of 4-Acetylpyridine
This table shows the preliminary results of the solvent effect on the regioselectivity of the trifluoromethylation of 4-acetylpyridine using CF₃SO₂Na and tBuOOH.[6][8]
| Solvent System | C-2 Product Yield (%) | C-3 Product Yield (%) | C-2:C-3 Ratio |
| DCM:H₂O (2.5:1) | 25 | 10 | 2.5 : 1 |
| DMSO:H₂O (2.5:1) | 12 | 28 | 1 : 2.3 |
Table 3: Comparison of Reaction Rates for the Synthesis of Trifluoromethyl Sulfones
This table illustrates the dramatic effect of the solvent on the reaction rate for the synthesis of trifluoromethyl sulfones from alkyl bromides and sodium trifluoromethanesulfinate.[11]
| Solvent | Reaction Conditions | Outcome |
| Acetonitrile | Reflux | Reaction is slow; secondary bromides are unreactive. |
| N,N-Dimethylacetamide | - | Reaction rates increase dramatically; both primary and secondary triflones are obtained in fair yields. |
Experimental Protocols
Protocol 1: General Procedure for Measuring the Rate of Electrophilic Trifluoromethylation via Stopped-Flow Spectrophotometry
This protocol is adapted from methodologies used to compare the reactivity of electrophilic trifluoromethylating reagents.[7]
Objective: To determine the second-order rate constant (k₂) for the reaction between an electrophilic trifluoromethylating reagent and a reference nucleophile.
Materials:
-
Electrophilic trifluoromethylating reagent (e.g., Togni's reagent, Umemoto's reagent)
-
Reference nucleophile (e.g., a colored carbanion to allow for UV-Vis monitoring)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the electrophilic trifluoromethylating reagent in the chosen anhydrous solvent.
-
Prepare a stock solution of the reference nucleophile in the same solvent. To ensure pseudo-first-order kinetics, the concentration of the trifluoromethylating reagent should be at least 10 times greater than the concentration of the nucleophile.[7]
-
-
Temperature Equilibration:
-
Allow both solutions to equilibrate to the desired reaction temperature (e.g., 25 °C) in a thermostatted bath.
-
-
Stopped-Flow Measurement:
-
Load the two solutions into the separate syringes of the stopped-flow instrument.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the reaction progress by measuring the decrease in absorbance of the colored nucleophile at its maximum wavelength (λ_max) over time.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a first-order exponential decay curve to obtain the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Trifluoromethylating Reagent].
-
-
Comparative Analysis:
-
Repeat the experiment with different solvents to determine the effect of the solvent on the reaction rate.
-
Protocol 2: General Procedure for Determining Relative Rate Constants of Radical Trifluoromethylation by Competition Kinetics
This protocol is based on methods for determining the rate constants of trifluoromethyl radical addition to alkenes.[3][8]
Objective: To determine the relative rate of trifluoromethyl radical addition to a substrate in different solvents.
Materials:
-
Trifluoromethyl radical precursor (e.g., Togni's reagent, CF₃I)
-
Radical initiator (if necessary, e.g., a photocatalyst or a chemical initiator)
-
Substrate (e.g., an alkene)
-
A competitive radical trap with a known trapping rate (e.g., TEMPO)
-
Anhydrous solvents
-
¹⁹F NMR spectrometer
-
Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the substrate, the radical trap (e.g., TEMPO), and the internal standard in the chosen anhydrous solvent under an inert atmosphere.
-
Add the trifluoromethyl radical precursor.
-
-
Reaction Initiation:
-
Initiate the reaction (e.g., by photolysis or addition of a chemical initiator).
-
Allow the reaction to proceed for a defined period, ensuring that the conversion of the starting materials is kept low to simplify kinetic analysis.
-
-
Analysis:
-
Quench the reaction.
-
Analyze the reaction mixture by ¹⁹F NMR spectroscopy.
-
-
Data Analysis:
-
Determine the relative ratio of the trifluoromethylated product and the trapped trifluoromethyl radical (e.g., TEMPO-CF₃) by integrating the respective signals in the ¹⁹F NMR spectrum.
-
The ratio of the products is related to the rate constants of the competing reactions (addition to the substrate vs. trapping by TEMPO). By comparing these ratios across different solvents, the relative effect of the solvent on the rate of trifluoromethylation can be determined.
-
Visualizations
Caption: Workflow for determining trifluoromethylation reaction rates.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Determination of rate constants for trifluoromethyl radical addition to various alkenes via a practical method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pure.tue.nl [pure.tue.nl]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra of 5-Bromo-1,1,1-trifluoropentane and Related Compounds
For Immediate Release
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-1,1,1-trifluoropentane, alongside analogous compounds 1,1,1-trifluoropentane and 1-bromopentane. This information is crucial for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development for the unambiguous identification and characterization of these molecules.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimental spectra for this compound, the following data has been generated using validated NMR prediction software. These predictions are based on established algorithms that consider the effects of substituents on chemical shifts. For comparison, experimental data for 1-bromopentane and predicted data for 1,1,1-trifluoropentane are also provided.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| This compound | H-2 | 2.10 - 2.25 | m | 2H | |
| H-3 | 1.70 - 1.85 | m | 2H | ||
| H-4 | 1.90 - 2.05 | m | 2H | ||
| H-5 | 3.41 | t | 2H | J = 6.8 | |
| 1,1,1-Trifluoropentane (Predicted) | H-2 | 1.95 - 2.10 | m | 2H | |
| H-3 | 1.45 - 1.60 | m | 2H | ||
| H-4 | 1.35 - 1.50 | m | 2H | ||
| H-5 | 0.95 | t | 3H | J = 7.4 | |
| 1-Bromopentane [1] | H-1 | 3.41 | t | 2H | J = 6.9 |
| H-2 | 1.88 | quin | 2H | J = 7.2 | |
| H-3 | 1.43 | sex | 2H | J = 7.3 | |
| H-4 | 1.34 | sex | 2H | J = 7.4 | |
| H-5 | 0.92 | t | 3H | J = 7.3 |
Table 2: Predicted and Experimental ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) |
| This compound | C-1 | 126.5 | - | q (¹JCF ≈ 277 Hz) |
| C-2 | 31.0 | - | q (²JCF ≈ 30 Hz) | |
| C-3 | 21.5 | - | s | |
| C-4 | 32.0 | - | s | |
| C-5 | 33.0 | - | s | |
| 1,1,1-Trifluoropentane (Predicted) | C-1 | 127.0 | - | q (¹JCF ≈ 277 Hz) |
| C-2 | 32.0 | - | q (²JCF ≈ 30 Hz) | |
| C-3 | 22.0 | - | s | |
| C-4 | 22.5 | - | s | |
| C-5 | 13.8 | - | s | |
| 1-Bromopentane | C-1 | - | 33.7 | s |
| C-2 | - | 33.1 | s | |
| C-3 | - | 30.8 | s | |
| C-4 | - | 22.0 | s | |
| C-5 | - | 13.9 | s |
Experimental Protocol: NMR Spectroscopy
The following provides a general procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation between pulses.
4. ¹³C NMR Acquisition:
-
Set the spectral width to a wider range (e.g., 0 to 220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy, especially for quaternary carbons.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the analysis of an organic compound using NMR spectroscopy.
Caption: General workflow for structural elucidation using NMR spectroscopy.
References
A Comparative Guide to the 19F NMR Chemical Shift of Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF3) group is a ubiquitous functional group in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties often impart desirable characteristics such as increased metabolic stability, bioavailability, and binding affinity. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive and powerful technique for characterizing molecules containing this moiety. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, making it highly amenable to NMR studies.[1] This guide provides a comparative analysis of the expected ¹⁹F NMR chemical shift for a trifluoromethyl group, supported by experimental data, to aid researchers in spectral interpretation and structural elucidation.
Understanding the 19F NMR Chemical Shift of a CF3 Group
The chemical shift of a trifluoromethyl group in a ¹⁹F NMR spectrum is highly sensitive to its local electronic environment. Generally, the ¹⁹F NMR chemical shifts for organofluorine compounds span a wide range, with CF3 groups typically appearing in the upfield region of the spectrum.[1] The reference standard for ¹⁹F NMR is typically trichlorofluoromethane (CFCl₃), which is set to 0 ppm.[2] Relative to this standard, the chemical shift of a CF3 group is influenced by several key factors.
Factors Influencing the ¹⁹F NMR Chemical Shift of a Trifluoromethyl Group
The precise chemical shift of a CF3 group is a function of the electronic nature of the atom or group to which it is attached, the polarity of the solvent, and the overall molecular structure. A simplified representation of these influencing factors is depicted below.
Caption: Factors influencing the ¹⁹F NMR chemical shift of a CF3 group.
Comparative Data of ¹⁹F NMR Chemical Shifts for Trifluoromethyl Groups
The following table summarizes typical ¹⁹F NMR chemical shift ranges for trifluoromethyl groups in different chemical environments. These values are reported in parts per million (ppm) relative to CFCl₃ at 0 ppm.
| Chemical Environment | Substituent (R) | Typical Chemical Shift (δ) Range (ppm) | Example Compound | Specific Chemical Shift (δ) (ppm) |
| Aliphatic | Alkyl | -60 to -80 | 1,1,1-Trifluoroethane | ~ -68 |
| Attached to Oxygen | -75 to -85 | Trifluoromethyl ether | Varies with structure | |
| Attached to Sulfur | -40 to -50 | Trifluoromethyl sulfide | Varies with structure | |
| Aromatic | Unsubstituted Phenyl | -60 to -65 | Trifluorotoluene | -63.72[3] |
| Electron-Donating Group (e.g., -OCH₃) on Ring | -61 to -64 | 4-Methoxybenzotrifluoride | ~ -61.5 | |
| Electron-Withdrawing Group (e.g., -NO₂) on Ring | -63 to -66 | 4-Nitrobenzotrifluoride | ~ -63.8 | |
| Carbonyl Compounds | Carboxylic Acid | -75 to -78 | Trifluoroacetic acid | -76.55[3] |
| Ketone | -80 to -85 | 1,1,1-Trifluoroacetone | ~ -82 | |
| Heterocyclic | Attached to a Heterocycle | Varies Widely | 2-(Trifluoromethyl)pyridine | ~ -67 |
Experimental Protocols
General Procedure for Acquiring ¹⁹F NMR Spectra
A standard protocol for obtaining a ¹⁹F NMR spectrum of a compound containing a trifluoromethyl group is outlined below. This procedure is a general guideline and may require optimization based on the specific instrument and sample.
Caption: A generalized workflow for ¹⁹F NMR spectroscopy.
Detailed Methodologies
-
Sample Preparation :
-
Weigh approximately 5-25 mg of the trifluoromethyl-containing compound.[4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial.[4] The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
For quantitative measurements or precise chemical shift referencing, a known amount of an internal standard can be added. Common internal standards for ¹⁹F NMR include CFCl₃ (0 ppm) and trifluoroacetic acid (-76.55 ppm).[3]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe to the ¹⁹F frequency.
-
Set the appropriate spectral parameters. A wide spectral width is initially recommended to ensure all fluorine signals are observed. The transmitter offset should be set within the expected region for CF3 groups (e.g., -70 ppm).
-
Acquire the data. For many CF3 compounds, a simple one-pulse experiment is sufficient. Proton decoupling is commonly employed to remove ¹H-¹⁹F couplings, resulting in sharper singlets for the CF3 group.
-
-
Data Processing :
-
Apply a Fourier transform to the raw data (FID).
-
Phase the resulting spectrum to correct for any phase distortions.
-
Reference the chemical shift scale using the internal standard or by referencing the solvent's residual peak and using a known conversion to the CFCl₃ scale.
-
Integrate the peaks to determine the relative ratios of different fluorine environments.
-
This guide provides a foundational understanding of the ¹⁹F NMR chemical shifts of trifluoromethyl groups. For more in-depth analysis and prediction of chemical shifts, computational methods and more advanced NMR experiments may be employed.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation of 5-Bromo-1,1,1-trifluoropentane
For Researchers, Scientists, and Drug Development Professionals: A Detailed Look at the Fragmentation Patterns of a Key Fluorinated Alkyl Halide and Its Non-Fluorinated Analog.
This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-Bromo-1,1,1-trifluoropentane and a key alternative, 1-bromopentane. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical characterization of these compounds in various research and development settings. The presence of both a bromine atom and a trifluoromethyl group in this compound leads to a distinct fragmentation pattern compared to its non-fluorinated counterpart.
Executive Summary of Fragmentation Analysis
Electron ionization of these compounds initiates a cascade of fragmentation events, primarily dictated by the lability of the C-Br bond and the influence of the electron-withdrawing trifluoromethyl group. The mass spectrum of this compound is characterized by fragments arising from the loss of the bromine atom and subsequent cleavages of the alkyl chain. In contrast, 1-bromopentane exhibits a more conventional fragmentation pattern for an alkyl bromide.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the mass spectra of this compound and 1-bromopentane. The data for this compound is based on the most abundant peaks identified, while a more complete fragmentation pattern is available for 1-bromopentane.
| m/z | Putative Fragment Identity (this compound) | Relative Abundance (%) | Putative Fragment Identity (1-Bromopentane) | Relative Abundance (%) |
| 206 | [M+2]⁺ (C₅H₈⁸¹BrF₃) | Not Reported | [M+2]⁺ (C₅H₁₁⁸¹Br) | ~5 |
| 204 | [M]⁺ (C₅H₈⁷⁹BrF₃) | Not Reported | [M]⁺ (C₅H₁₁⁷⁹Br) | ~5 |
| 125 | [C₅H₈F₃]⁺ | Top Peak | [C₅H₁₀Br]⁺ | ~15 |
| 71 | - | Not Reported | [C₅H₁₁]⁺ | 100 (Base Peak) |
| 61 | [C₂H₂F₃]⁺ | 3rd Highest | - | - |
| 43 | - | Not Reported | [C₃H₇]⁺ | ~80 |
| 41 | [C₃H₅]⁺ | 2nd Highest | [C₃H₅]⁺ | ~95 |
Note: The relative abundance data for this compound is limited to the top three most intense peaks as per available data. The molecular ion peaks for this compound are expected but their abundance is not specified in the available data. For 1-bromopentane, the data is derived from the NIST mass spectrum.
Experimental Protocols
The mass spectral data presented was obtained using Electron Ionization Mass Spectrometry (EI-MS). A generalized protocol for this type of analysis is as follows:
Sample Introduction and Ionization:
-
A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification, or directly via a heated probe.
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
-
This electron impact causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺).
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Fragmentation Pathway Analysis
The fragmentation pathways of this compound and 1-bromopentane are visualized below. These diagrams illustrate the key bond cleavages that lead to the major observed fragments.
Figure 1. Proposed fragmentation pathway for this compound.
Figure 2. Fragmentation pathway for 1-bromopentane.
Comparison of Fragmentation Patterns
The mass spectrum of This compound is dominated by the cleavage of the C-Br bond, a common feature for alkyl halides, leading to the formation of the [C₅H₈F₃]⁺ ion at m/z 125, which is the most abundant peak observed in the available data. The presence of the electron-withdrawing trifluoromethyl group significantly influences the subsequent fragmentation. The peak at m/z 61 is likely due to the [CF₃CH₂]⁺ fragment, indicating a cleavage of the C-C bond beta to the trifluoromethyl group. The fragment at m/z 41, [C₃H₅]⁺, is a common hydrocarbon fragment.
In contrast, the fragmentation of 1-bromopentane also begins with the loss of the bromine radical to form the pentyl cation [C₅H₁₁]⁺ at m/z 71, which is the base peak in its spectrum. Subsequent fragmentation involves the loss of neutral alkene molecules, leading to a series of alkyl carbocations, with prominent peaks at m/z 43 ([C₃H₇]⁺) and m/z 41 ([C₃H₅]⁺). The characteristic isotopic signature of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is expected to be observed for the molecular ion and any bromine-containing fragments in both compounds.
The key difference in the fragmentation patterns lies in the influence of the CF₃ group. This group stabilizes the fragment at m/z 125 in this compound, making it a very prominent peak. The subsequent fragmentation is also directed by the presence of this group, leading to fluorine-containing fragments like the one at m/z 61. This is in stark contrast to the simple alkyl chain fragmentation seen in 1-bromopentane.
This comparative analysis provides valuable insights into the gas-phase ion chemistry of these halogenated alkanes, which is essential for their unambiguous identification and characterization in complex matrices.
A Comparative Guide to the Infrared (IR) Spectroscopy Analysis of C-F and C-Br Bonds
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule. It operates on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic vibrational frequencies, resulting in a unique spectral fingerprint. This guide provides a comparative analysis of the IR spectroscopic signatures of Carbon-Fluorine (C-F) and Carbon-Bromine (C-Br) bonds, offering experimental data and protocols to aid in the structural elucidation of organohalogen compounds.
Comparison of C-F and C-Br Bond Stretching Frequencies
The position of an absorption band in an IR spectrum is primarily determined by two factors: the strength of the bond and the reduced mass of the atoms involved. The C-F bond is one of the strongest single bonds in organic chemistry, and fluorine has a low atomic mass. Consequently, the C-F stretching vibration absorbs at a significantly higher frequency (wavenumber) compared to the C-Br bond. The C-Br bond is weaker, and bromine is a much heavier atom, which shifts its stretching frequency to a lower wavenumber.[1] The high electronegativity of fluorine also leads to a large dipole moment for the C-F bond, resulting in characteristically strong absorption bands.[2]
Data Presentation
The following table summarizes the key characteristics of C-F and C-Br bonds as observed in IR spectroscopy.
| Bond Type | Typical Wavenumber Range (cm⁻¹) | Intensity | Key Characteristics and Examples |
| C-F | 1400 - 1000 | Strong | The exact position is sensitive to the number of fluorine atoms attached to the same carbon. The region from 1200-1000 cm⁻¹ is typical for many organofluorine compounds.[1] For example, polytetrafluoroethylene (Teflon) shows a very strong, broad absorption centered around 1203 cm⁻¹ and 1148 cm⁻¹.[1][3] |
| C-Br | 690 - 515 | Medium to Strong | This absorption occurs in the lower-frequency "fingerprint region" of the spectrum.[4][5] For instance, the C-Br stretch in methylene bromide (CH₂Br₂) appears at 639 cm⁻¹.[1] Its position at lower wavenumbers is a direct consequence of the larger mass of the bromine atom.[1] |
Experimental Protocols
Acquiring high-quality IR spectra is crucial for accurate analysis. Attenuated Total Reflectance (ATR) is the most commonly used sampling technique due to its simplicity and versatility for a wide range of sample types.[6]
Protocol for ATR-FTIR Spectroscopy
This protocol outlines the steps for analyzing solid or liquid samples containing C-F or C-Br bonds.
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[7] Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for any ambient atmospheric absorptions (like CO₂ and water vapor) and instrumental artifacts, and it will be automatically subtracted from the sample spectrum.[7]
-
-
Sample Application:
-
For Solids (Powders, Films): Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal.[7] Use the instrument's press arm to apply consistent pressure, ensuring optimal contact between the sample and the crystal surface.[6]
-
For Liquids (Neat or Solutions): Place a single drop of the liquid sample onto the ATR crystal.[6][7] For volatile liquids, it is advisable to acquire the spectrum promptly to avoid evaporation.[8]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is commonly collected over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[8]
-
-
Cleaning:
-
After the measurement is complete, retract the press arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened tissue.[6]
-
Alternative Sample Preparation Methods:
-
Thin Solid Film: For solid samples, dissolve a small amount (5-10 mg) in a few drops of a volatile solvent like methylene chloride. Apply a drop of this solution to a salt plate (e.g., NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[9][10]
-
KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture finely and press it into a transparent pellet using a die under high pressure. KBr is transparent in the mid-IR range.[10][11]
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principles governing the IR analysis of C-F and C-Br bonds.
Caption: Experimental workflow for IR analysis using ATR spectroscopy.
Caption: Relationship between bond properties and IR spectral features.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. stemed.site [stemed.site]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoromethylation Strategies: 5-Bromo-1,1,1-trifluoropentane as a Building Block vs. Direct CF3 Sources
In the landscape of modern medicinal and agricultural chemistry, the introduction of the trifluoromethyl (CF3) group is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Researchers have a diverse toolkit of reagents at their disposal for this purpose, broadly categorized into direct trifluoromethylating agents and trifluoromethyl-containing building blocks. This guide provides a comprehensive comparison of these two approaches, with a focus on the utility of 5-Bromo-1,1,1-trifluoropentane as a building block against prominent direct CF3 sources.
Executive Summary
This compound is not a direct source of the CF3 group. Instead, it serves as a 4,4,4-trifluorobutylating agent , enabling the introduction of a CF3-containing alkyl chain via nucleophilic substitution reactions. This "building block" approach offers a distinct synthetic strategy compared to direct trifluoromethylation, which involves the direct transfer of a CF3 moiety to a substrate.
Direct trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3) , Togni reagents , and Umemoto's reagents , are powerful tools for the late-stage introduction of a bare CF3 group. The choice between these two strategies—alkylation with a CF3-containing building block or direct trifluoromethylation—depends on the desired final structure, the available functional handles on the substrate, and the overall synthetic plan.
Comparison of Synthetic Strategies
The fundamental difference between using this compound and direct CF3 sources lies in the synthetic disconnection.
Caption: Comparison of synthetic strategies for introducing a CF3-containing moiety.
Performance Comparison of CF3 Sources
The following table summarizes the key characteristics and applications of this compound and common direct trifluoromethylating agents.
| Reagent/Method | Reagent Type | Typical Reaction | Key Advantages |
| This compound | Alkylating Agent | Nucleophilic Substitution (SN2) | Introduces a flexible, lipophilic CF3-terminated alkyl chain. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic CF3 Source | Addition to carbonyls and imines | Readily available, versatile for a range of electrophiles. |
| Togni Reagents | Electrophilic/Radical CF3 Source | Trifluoromethylation of nucleophiles | Bench-stable, crystalline solids; broad substrate scope. |
| Umemoto's Reagents | Electrophilic CF3 Source | Trifluoromethylation of nucleophiles | High reactivity, stable solids. |
| Langlois Reagent (CF3SO2Na) | Radical CF3 Source | Radical trifluoromethylation | Inexpensive, generates CF3 radical under oxidative conditions. |
Experimental Protocols
Protocol 1: Alkylation of an Amine with this compound (Representative Protocol)
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with an alkyl bromide, which is applicable to this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the amine and dissolve it in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add this compound dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Direct Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF3)
Materials:
-
Aldehyde (1.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF) (0.1 eq, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 to the solution.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Reagent Selection
The decision to use an alkylating agent like this compound versus a direct trifluoromethylating reagent can be guided by the desired final product and the available starting materials.
Caption: Decision workflow for selecting a trifluoromethylation strategy.
Conclusion
This compound is a valuable reagent for the introduction of a 4,4,4-trifluorobutyl group into organic molecules. This building block approach provides a powerful alternative to direct trifluoromethylation, expanding the toolbox for chemists in drug discovery and materials science. The choice of strategy should be made based on a careful analysis of the target structure and the overall synthetic efficiency. While direct trifluoromethylation offers a more concise route to R-CF3 compounds, the use of building blocks like this compound allows for the incorporation of a flexible, CF3-terminated chain, which can be advantageous for modulating the physicochemical properties of a lead compound.
A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromo-1,1,1-trifluoropentane
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the purity of starting materials and intermediates is of paramount importance. 5-Bromo-1,1,1-trifluoropentane, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires rigorous analytical assessment to ensure the reliability and reproducibility of subsequent reactions. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Comparison of Key Analytical Methods
The choice of an analytical method for purity assessment is contingent on several factors, including the anticipated impurities, the required sensitivity and accuracy, and the availability of instrumentation. The two most powerful and commonly employed techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of GC-MS and ¹⁹F qNMR for Purity Analysis of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification. | Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field, providing structural information and quantitative data based on signal integration. |
| Primary Application | Identification and quantification of volatile impurities, including residual solvents, starting materials, and byproducts. | Absolute purity determination of the main component without the need for a specific reference standard of the analyte.[1] |
| Advantages | - High sensitivity and specificity for volatile organic compounds.[2] - Excellent separation of structurally similar compounds. - Provides structural information of impurities through mass fragmentation patterns. | - High precision and accuracy for the quantification of the main component.[1] - Non-destructive technique. - Rapid analysis time.[3] - Minimal sample preparation required. |
| Limitations | - Requires the analyte to be volatile and thermally stable. - May require derivatization for certain compounds. - Quantification can be influenced by matrix effects. | - Lower sensitivity compared to GC-MS for trace impurities.[4] - May not be suitable for complex mixtures with overlapping signals. - Requires a high-purity internal standard for accurate quantification. |
| Typical Limit of Detection (LOD) | Low ppm range | ~0.1% |
| Typical Limit of Quantification (LOQ) | Mid-to-high ppm range | ~0.3% |
| Precision (RSD) | < 5% | < 2% |
Potential Impurities in this compound
The nature and quantity of impurities in this compound are largely dependent on the synthetic route employed. A common synthetic pathway involves the reaction of a suitable precursor with a source of trifluoromethyl and bromide ions. Potential impurities may include:
-
Unreacted Starting Materials: Such as 1,5-dibromopentane or a corresponding alcohol.
-
Byproducts of Elimination Reactions: Formation of unsaturated compounds, for example, 1,1,1-trifluoropent-4-ene.
-
Isomeric Impurities: Other brominated or fluorinated pentane isomers.
-
Residual Solvents: Solvents used during the synthesis and purification processes.
Experimental Protocols
Below are detailed methodologies for the two primary analytical techniques for assessing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly effective for the identification and quantification of volatile impurities.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating halogenated alkanes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times. Quantification of specific impurities can be achieved using the calibration curve.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol
This method provides an absolute determination of the purity of this compound.
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable, high-purity internal standard containing a known amount of fluorine (e.g., trifluorotoluene or 1,4-difluorobenzene) to the same NMR tube. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) to dissolve the sample and internal standard completely.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: ≥ 3 seconds to ensure proper decay of the free induction decay (FID).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration. This is a critical parameter for quantitative analysis.
-
Number of Scans: 16-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integrated areas of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_IS are the number of fluorine atoms contributing to the respective signals.
-
M_analyte and M_IS are the molar masses of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
P_IS is the purity of the internal standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and a logical approach to selecting the appropriate analytical method.
Caption: Workflow for purity assessment of this compound using GC-MS.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Both Gas Chromatography-Mass Spectrometry and Quantitative ¹⁹F NMR Spectroscopy are powerful and complementary techniques for the comprehensive purity assessment of this compound. GC-MS excels in the sensitive detection and identification of volatile impurities, which is crucial for understanding the impurity profile of a sample. On the other hand, ¹⁹F qNMR provides a highly accurate and precise method for determining the absolute purity of the main component, which is often a critical parameter for stoichiometric calculations in subsequent synthetic steps. For a complete and robust quality control of this compound, a combined analytical approach, leveraging the strengths of both techniques, is highly recommended. This ensures both the accurate quantification of the bulk material and the thorough characterization of its impurity profile, leading to higher quality and more reliable scientific outcomes.
References
Structural Confirmation of 5-Bromo-1,1,1-trifluoropentane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] 5-Bromo-1,1,1-trifluoropentane serves as a key building block for the synthesis of various trifluoromethylated compounds. This guide provides a comparative analysis of the structural confirmation of derivatives synthesized from this precursor, focusing on spectroscopic data and experimental protocols.
Comparison of Spectroscopic Data
The structural elucidation of novel compounds relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous confirmation of synthesized derivatives. Below is a comparison of predicted and experimental data for a derivative of a related compound, ω-bromo-α-trifluoroacetylcycloalkanone, and a discussion of expected spectral characteristics for derivatives of this compound.
Table 1: Spectroscopic Data for a Trifluoromethylated Derivative and a Non-Fluorinated Analog
| Compound | Technique | Key Spectral Features |
| ω-Bromo-α-trifluoroacetylcyclopentanone | ¹H NMR | δ (ppm): 4.61 (dd, 1H, CHBr), 2.80-2.40 (m, 4H, CH₂) |
| ¹³C NMR | δ (ppm): 185.0 (C=O, q, J=35 Hz), 117.8 (CF₃, q, J=290 Hz), 49.0 (CHBr), 34.9 (CH₂), 27.8 (CH₂) | |
| ¹⁹F NMR | δ (ppm): -77.5 (s, CF₃) | |
| MS (EI) | m/z: 275/277 ([M]+), 206 ([M-Br]+), 69 ([CF₃]+) | |
| 5-Bromopentan-1-amine (Non-fluorinated analog) | ¹H NMR | (Predicted) δ (ppm): 3.40 (t, 2H, CH₂Br), 2.70 (t, 2H, CH₂NH₂), 1.40-1.90 (m, 6H, CH₂) |
| ¹³C NMR | (Predicted) δ (ppm): 42.0 (CH₂NH₂), 33.8 (CH₂Br), 32.5 (CH₂), 25.0 (CH₂) | |
| MS (EI) | m/z: 165/167 ([M]+), 86 ([M-Br]+) |
Data for ω-Bromo-α-trifluoroacetylcyclopentanone is adapted from a study on related derivatives.[4] Data for 5-Bromopentan-1-amine is predicted based on standard chemical shift values.
The presence of the trifluoromethyl group induces significant changes in the NMR spectra. In ¹³C NMR, the carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms, typically with a large coupling constant (J) of around 280-290 Hz. The adjacent carbonyl carbon also shows a quartet with a smaller coupling constant (30-35 Hz). In ¹⁹F NMR, the trifluoromethyl group typically appears as a singlet in the absence of other fluorine atoms.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of novel compounds.
General Synthesis of a Thio-Substituted Derivative
This protocol describes a general procedure for the nucleophilic substitution of the bromine atom in this compound with a thiol to form a thioether derivative.
Workflow for the Synthesis of a Thio-Substituted Derivative
Caption: Synthetic workflow for a thioether derivative.
Procedure:
-
To a solution of the desired thiol (1.0 mmol) in dimethylformamide (DMF, 5 mL), potassium carbonate (1.5 mmol) is added.
-
This compound (1.1 mmol) is added dropwise to the mixture.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure thioether derivative.
Structural Confirmation Workflow
The following diagram illustrates the logical flow of confirming the structure of a newly synthesized derivative.
Logical Workflow for Structural Confirmation
Caption: Workflow for structural elucidation.
Instrumentation and Data Acquisition:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular formula.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify characteristic functional group vibrations.
Comparison with Non-Fluorinated Alternatives
The incorporation of the trifluoromethyl group can be compared to its non-fluorinated methyl counterpart to understand its influence on the physicochemical properties of a molecule. Statistical analysis of large datasets has shown that while the replacement of a methyl group with a trifluoromethyl group does not guarantee an increase in biological activity on average, a significant percentage of such substitutions lead to a substantial improvement.[2] This enhancement is often attributed to factors like increased electrostatic interactions and favorable solvation energies.[2]
Signaling Pathway Implication (Hypothetical)
The introduction of a trifluoromethyl group can alter how a drug molecule interacts with its biological target. For instance, a trifluoromethylated ligand might exhibit enhanced binding to a receptor due to favorable interactions within the binding pocket.
Hypothetical Receptor Binding Enhancement
Caption: Impact of trifluoromethylation on receptor binding.
This guide provides a foundational framework for the structural confirmation and comparative analysis of derivatives synthesized from this compound. The provided data and protocols serve as a starting point for researchers in the field of medicinal chemistry and drug discovery.
References
A Comparative Guide to Photoredox and Thermal Trifluoromethylation Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, bioavailability, and binding affinity to organic molecules.[1][2] The choice between photoredox and thermal methods for trifluoromethylation is a critical decision in synthetic planning, with each approach offering distinct advantages and disadvantages. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the optimal strategy for specific research and development needs.
At a Glance: Photoredox vs. Thermal Trifluoromethylation
| Feature | Photoredox Trifluoromethylation | Thermal Trifluoromethylation |
| Energy Source | Visible light | Heat |
| Reaction Conditions | Typically mild, room temperature[3][4] | Often requires elevated temperatures |
| Key Advantage | High functional group tolerance, access to unique radical pathways[4] | Well-established, broad substrate scope with specific reagents |
| Common Reagents | CF₃I, CF₃SO₂Cl, Togni reagents, Umemoto reagents[3][5][6] | Umemoto reagents, Togni reagents, Langlois reagent, TMSCF₃[7][8][9][10] |
| Catalysts | Photocatalysts (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃)[4][5] | Transition metals (e.g., Cu, Pd) or initiated by heat alone[2] |
| Limitations | Requires a light source, potential for side reactions with photosensitive groups | Can be limited by the thermal stability of substrates and reagents |
Performance Comparison: A Data-Driven Overview
The efficiency of a trifluoromethylation reaction is highly dependent on the substrate, the specific reagent used, and the reaction conditions. The following table summarizes quantitative data for the trifluoromethylation of representative substrates using both photoredox and thermal methods.
| Substrate | Method | CF₃ Source | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1-Methyl-1H-indole | Photoredox | CF₃SO₂Cl | Ru(phen)₃Cl₂ (1 mol%), K₂HPO₄, MeCN, 26W fluorescent light | 12 | RT | 85 | [3] |
| Indole | Thermal (Radical) | CF₃SO₂Na (Langlois reagent) | t-BuOOH, CH₂Cl₂/H₂O | 24 | RT | 75 | [11][12] |
| 4-tert-butylpyridine | Thermal (Radical) | CF₃SO₂Na (Langlois reagent) | t-BuOOH, CH₂Cl₂/H₂O | 24 | RT | 75 | [11] |
| 4-tert-butylpyridine | Photoredox | Togni Reagent I | Not specified | - | RT | Low to no yield | [11] |
| Styrene | Photoredox | CF₃I | Ru(Phen)₃Cl₂, DBU, MeCN, blue LED | 12 | RT | 88 (as alkenyl-CF₃) | [13] |
| Ethyl 2-oxocyclohexanecarboxylate | Thermal (Electrophilic) | Umemoto Reagent | Base, solvent | - | - | Good to Excellent | [1][11] |
| Silyl enol ether of Acetophenone | Photoredox | CF₃I | Ru(bpy)₃Cl₂, base, MeCN, 26W fluorescent light | 12 | RT | 85 | [14] |
| Arylboronic acid | Thermal (Cross-coupling) | TMSCF₃ | Cu(OAc)₂, 1,10-phenanthroline, O₂, DMF | 1-4 | RT | 68-95 | [15][16] |
Mechanistic Pathways: A Visual Explanation
The fundamental difference between photoredox and thermal trifluoromethylation lies in the method of generating the reactive trifluoromethyl species.
Photoredox Catalysis
In photoredox catalysis, a photocatalyst absorbs visible light and becomes excited. This excited state can then engage in single-electron transfer (SET) with a suitable trifluoromethyl source to generate a trifluoromethyl radical (•CF₃).[4][5][17] This radical can then react with the substrate.
Caption: Generalized mechanism for photoredox trifluoromethylation.
Thermal Methods
Thermal trifluoromethylation can proceed through various mechanisms depending on the reagents. A common pathway involves the generation of a trifluoromethyl radical via thermal decomposition or through the action of an initiator, such as a peroxide.[12] Alternatively, electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents can directly transfer a "CF₃⁺" equivalent to a nucleophilic substrate.[1][8]
Caption: Common pathways for thermal trifluoromethylation.
Experimental Workflow and Protocols
A generalized workflow for trifluoromethylation reactions is depicted below. The specific details will vary depending on the chosen method and reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00153J [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room temperature aryl trifluoromethylation via copper-mediated oxidative cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to the Regioselectivity of 5-Bromo-1,1,1-trifluoropentane in Synthesis
For researchers, scientists, and drug development professionals, the quest for precise molecular architecture is paramount. The introduction of fluorinated alkyl chains into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. 5-Bromo-1,1,1-trifluoropentane emerges as a key building block in this endeavor, offering a versatile platform for the synthesis of novel compounds. However, the successful application of this reagent hinges on a thorough understanding and control of the regioselectivity of its reactions. This guide provides a comparative analysis of the expected regiochemical outcomes in key transformations involving this compound, alongside a discussion of alternative reagents and detailed experimental protocols to aid in reaction design and optimization.
The dual functionality of this compound—a terminal trifluoromethyl group and a primary bromide—presents both opportunities and challenges in directing its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the entire molecule, a factor that must be carefully considered when planning synthetic strategies. This guide will delve into the anticipated regioselectivity in two major classes of reactions: Friedel-Crafts alkylation of aromatic compounds and reactions involving nucleophilic substitution.
Comparative Analysis of Regioselectivity
Friedel-Crafts Alkylation
In Friedel-Crafts alkylation reactions, a Lewis acid catalyst facilitates the formation of a carbocation or a polarized complex from this compound, which then acts as the electrophile in an aromatic substitution reaction. The regiochemical outcome on the aromatic substrate is primarily governed by the directing effects of the substituents already present on the aromatic ring. For instance, in the alkylation of anisole, the methoxy group is an ortho, para-director.
While specific experimental data on the Friedel-Crafts alkylation with this compound is not extensively documented in the readily available literature, we can predict the likely outcome based on established principles. The trifluoromethyl group in the alkylating agent is expected to have minimal influence on the directing effects of the aromatic substrate's substituents.
Table 1: Predicted Regioselectivity in Friedel-Crafts Alkylation of Anisole
| Alkylating Agent | Catalyst | Expected Major Product(s) | Expected Minor Product(s) |
| This compound | AlCl₃ | 1-methoxy-4-(4,4,4-trifluorobutyl)benzene | 1-methoxy-2-(4,4,4-trifluorobutyl)benzene |
| 1-Bromopentane | AlCl₃ | 1-methoxy-4-pentylbenzene | 1-methoxy-2-pentylbenzene |
Note: The data in this table is predictive and based on general principles of electrophilic aromatic substitution. Experimental validation is required.
Reactions with Nucleophiles
The primary bromide in this compound is susceptible to nucleophilic attack. In reactions with nucleophiles, the regioselectivity is straightforward, with the nucleophile displacing the bromide ion. However, the presence of the trifluoromethyl group can influence the reaction rate compared to non-fluorinated analogues due to its electron-withdrawing inductive effect.
A related compound, 1,1,1-Trifluoro-5-bromo-2-pentanone, offers insight into the reactivity of a similar carbon skeleton. The primary reaction pathway for this pentanone derivative with nucleophiles is S(_N)2 substitution at the bromine-bearing carbon. The carbonyl group at the 2-position enhances the rate of this reaction compared to a simple alkyl bromide.
Table 2: Comparison of Reactivity in Nucleophilic Substitution
| Substrate | Nucleophile | Relative Reaction Rate (Predicted) |
| This compound | PhS⁻ | Moderate |
| 1-Bromopentane | PhS⁻ | Moderate |
| 1,1,1-Trifluoro-5-bromo-2-pentanone | PhS⁻ | Faster |
Note: The relative reaction rates are predictive and based on the electronic effects of the substituents. Experimental kinetic studies are necessary for quantitative comparison.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for reactions with this compound.
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Anisole
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the stirred suspension.
-
After the addition is complete, add anisole (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the regioisomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity.
Protocol 2: General Procedure for Nucleophilic Substitution with Thiophenol
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add thiophenol (1.1 equivalents) and anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the logical flow of the experimental procedures and the underlying reaction mechanisms.
Safety Operating Guide
Proper Disposal of 5-Bromo-1,1,1-trifluoropentane: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-1,1,1-trifluoropentane, a flammable and hazardous chemical. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
Hazard Identification and Safety Precautions
This compound presents multiple hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2] Always consult the Safety Data Sheet (SDS) for the most comprehensive information before handling this chemical.
Summary of Hazards:
| Hazard Classification | Description |
| Flammable Liquid and Vapor | Poses a significant fire risk when exposed to ignition sources.[1] |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[1] |
| Skin Irritation | Causes irritation upon contact with skin.[1][3] |
| Serious Eye Irritation | Can cause serious damage to the eyes.[1][3] |
| Respiratory Irritation | May cause irritation to the respiratory tract.[1] |
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3][4][5]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, consider additional protective clothing.[3][4][5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Collection:
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container: Use a chemically compatible and sealable container. Ensure the container is in good condition and free from leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").
2. Handling and Storage of Waste:
-
Ventilation: Always handle the waste within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][6]
-
Ignition Sources: Keep the waste container away from all sources of ignition, including heat, sparks, and open flames.[3][4][6][7]
-
Grounding: When transferring the waste, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[3][7]
-
Tools: Use non-sparking tools when handling the waste container.[3][4][7]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.[6][7]
3. Spill and Leak Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Control Ignition Sources: Immediately eliminate all potential ignition sources.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][6][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
4. Final Disposal:
-
Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][4][5][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.[5] Your institution's EHS department can provide guidance on specific requirements.
-
Empty Containers: Even empty containers that held this compound can retain hazardous residues and vapors.[6] These containers must be decontaminated or disposed of as hazardous waste.[6]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C5H8BrF3 | CID 580349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 5-Bromo-1,1,1-trifluoropentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 5-Bromo-1,1,1-trifluoropentane. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Physical Properties
This compound is a flammable liquid and a skin, eye, and respiratory irritant. It is essential to understand its physical and chemical properties to handle it safely.
| Property | Value |
| Molecular Formula | C₅H₈BrF₃ |
| Molecular Weight | 205.02 g/mol [1] |
| Boiling Point | 127.9 ± 8.0 °C (at 760 Torr)[2] |
| Flash Point | 25.6 ± 14.3 °C[2] |
| Density | 1.457 ± 0.06 g/cm³ (at 20 °C)[2] |
| Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Material/Specification |
| Hands | Chemical-resistant gloves | Viton® or Butyl Rubber gloves are recommended for handling halogenated hydrocarbons.[3][4] Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[5] Always consult the glove manufacturer's chemical resistance guide. |
| Eyes | Safety goggles with side shields or a face shield | Must be worn at all times to protect against splashes. |
| Body | Flame-retardant lab coat | A lab coat made of cotton or other flame-retardant material should be worn over personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Safe Handling and Operational Plan
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Workflow for Safe Handling:
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Inhalation Exposures | Children's Hospital of Philadelphia [chop.edu]
- 3. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. esafetysupplies.com [esafetysupplies.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
